Product packaging for 2-(2,5-dimethylphenyl)benzoic Acid(Cat. No.:CAS No. 253351-62-1)

2-(2,5-dimethylphenyl)benzoic Acid

Cat. No.: B6363624
CAS No.: 253351-62-1
M. Wt: 226.27 g/mol
InChI Key: CZGFZXIYNOLQOQ-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)benzoic Acid is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 226.099379685 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B6363624 2-(2,5-dimethylphenyl)benzoic Acid CAS No. 253351-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-7-8-11(2)14(9-10)12-5-3-4-6-13(12)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGFZXIYNOLQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413938
Record name 2-(2,5-dimethylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253351-62-1
Record name 2-(2,5-dimethylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Landscape of Dimethyl-Substituted Biaryl Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomeric Specificity: Initial searches for "2-(2,5-dimethylphenyl)benzoic acid" did not yield a specific, registered CAS number, suggesting it is not a commonly cataloged compound. This guide will therefore focus on the closely related and well-documented structural isomer, 2,5-Dimethylbenzoic Acid (CAS No. 610-72-0) , also known as isoxylic acid. This compound features the same molecular formula but with the dimethyl substitution on the benzoic acid ring. The information presented herein is pertinent to this specific isomer.

Compound Identification and Properties

2,5-Dimethylbenzoic acid is a disubstituted aromatic carboxylic acid. The presence of the methyl groups and the carboxylic acid moiety on the benzene ring dictates its chemical reactivity and physical properties.

Physicochemical Data
PropertyValueReference
CAS Number 610-72-0[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
IUPAC Name 2,5-Dimethylbenzoic acid[1]
Synonyms Isoxylic acid, 2-Carboxy-1,4-dimethylbenzene[1]
Appearance White crystalline solid
Melting Point 132-134 °C
Boiling Point 268 °C
Solubility Soluble in ethanol, ether, and hot water.
Spectroscopic Data
SpectroscopyKey Features
¹H NMR Signals corresponding to two distinct methyl groups, aromatic protons, and a carboxylic acid proton.
¹³C NMR Resonances for two methyl carbons, six aromatic carbons (four substituted, two unsubstituted), and one carboxyl carbon.
IR Spectroscopy Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-H stretching of the aromatic ring and methyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of 2,5-dimethylbenzoic acid can be achieved through various methods, with the oxidation of 2,5-dimethylbenzaldehyde or the Grignard carboxylation of 1-bromo-2,5-dimethylbenzene being common laboratory routes.

Generalized Synthesis Workflow

G Generalized Synthesis of 2,5-Dimethylbenzoic Acid cluster_oxidation Oxidation Route cluster_grignard Grignard Route 2_5_dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde oxidation_reaction Oxidation 2_5_dimethylbenzaldehyde->oxidation_reaction Substrate oxidizing_agent Oxidizing Agent (e.g., KMnO₄, H₂O₂) oxidizing_agent->oxidation_reaction Reagent 2_5_dimethylbenzoic_acid_ox 2,5-Dimethylbenzoic Acid oxidation_reaction->2_5_dimethylbenzoic_acid_ox 1_bromo_2_5_dimethylbenzene 1-Bromo-2,5-dimethylbenzene grignard_formation Grignard Reagent Formation 1_bromo_2_5_dimethylbenzene->grignard_formation mg_ether Mg, Dry Ether mg_ether->grignard_formation grignard_reagent 2,5-Dimethylphenyl- magnesium Bromide grignard_formation->grignard_reagent carboxylation Carboxylation grignard_reagent->carboxylation co2 CO₂ (Dry Ice) co2->carboxylation protonation Protonation carboxylation->protonation acid_workup Acidic Workup (e.g., HCl) acid_workup->protonation 2_5_dimethylbenzoic_acid_gr 2,5-Dimethylbenzoic Acid protonation->2_5_dimethylbenzoic_acid_gr

Caption: Synthetic routes to 2,5-dimethylbenzoic acid.

Experimental Protocol: Grignard Carboxylation
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-bromo-2,5-dimethylbenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding the Grignard reagent, 2,5-dimethylphenylmagnesium bromide.

  • Carboxylation: The Grignard reagent is cooled in an ice-salt bath, and finely crushed dry ice (solid CO₂) is added portion-wise with vigorous stirring. The reaction mixture will thicken as the magnesium salt of the carboxylic acid precipitates.

  • Workup: After the addition of dry ice is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid. This protonates the carboxylate salt and dissolves the remaining magnesium salts.

  • Isolation and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2,5-dimethylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Biological and Pharmacological Context

While specific biological activity data for 2,5-dimethylbenzoic acid is not extensively documented in publicly available literature, the broader class of benzoic acid derivatives and molecules containing the 2,5-dimethylphenyl moiety are of interest in medicinal chemistry.

The 2,5-dimethylphenyl scaffold is a structural feature in some antimicrobial compounds.[2] For instance, it is found in certain phenylpropanoids that exhibit activity against a range of microorganisms, including bacteria and fungi.[2] The development of novel compounds bearing the 2,5-dimethylphenyl substituent has been explored for targeting multidrug-resistant pathogens.[2]

Benzoic acid and its derivatives, in general, are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The mechanism of action often involves the disruption of cellular processes due to their acidic nature, interactions with enzymes, or disruption of cell membranes.[3][4]

Logical Relationship in Drug Discovery

G Role of 2,5-Dimethylphenyl Moiety in Drug Discovery scaffold 2,5-Dimethylphenyl Moiety antimicrobial Antimicrobial Activity scaffold->antimicrobial leads to anti_inflammatory Anti-inflammatory Activity scaffold->anti_inflammatory can contribute to anticancer Anticancer Activity scaffold->anticancer can be part of other_bio Other Biological Activities scaffold->other_bio may exhibit drug_dev Drug Development Candidate antimicrobial->drug_dev anti_inflammatory->drug_dev anticancer->drug_dev other_bio->drug_dev

Caption: Potential roles of the 2,5-dimethylphenyl scaffold.

Applications and Future Directions

2,5-Dimethylbenzoic acid can serve as a valuable building block in organic synthesis. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing access to a wide range of derivatives. These derivatives can be explored for various applications, including:

  • Materials Science: As a monomer or additive in the synthesis of polymers with specific thermal or mechanical properties.

  • Agrochemicals: As a scaffold for the development of new herbicides, pesticides, or plant growth regulators.

  • Pharmaceutical Research: As a starting material for the synthesis of more complex molecules with potential therapeutic activities.

Future research could focus on the systematic evaluation of the biological activities of 2,5-dimethylbenzoic acid and its derivatives, as well as their potential applications in materials science and agrochemicals. The development of efficient and scalable synthetic routes will be crucial for enabling these investigations.

References

An In-depth Technical Guide to the Physical Properties of 2-(2,5-dimethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 2-(2,5-dimethylphenyl)benzoic acid. Due to the limited availability of experimental data for this specific compound in public databases, this document compiles and analyzes data from structurally related isomers and derivatives to offer a predictive profile. Detailed experimental protocols for the determination of key physical and spectral characteristics are provided to guide researchers in the empirical analysis of this and similar novel compounds.

Introduction

This compound is a biphenyl carboxylic acid derivative. The structural motif of a substituted biphenyl is of significant interest in medicinal chemistry and materials science due to the conformational flexibility and the potential for introducing diverse functionalities. The presence of the carboxylic acid group suggests potential applications as a synthon in organic synthesis and as a fragment in the design of bioactive molecules.

An extensive search of scientific databases did not yield a specific CAS Registry Number or a comprehensive set of experimentally determined physical properties for this compound. This suggests that the compound may be a novel chemical entity or one that is not widely reported in the literature. Consequently, this guide presents a comparative analysis of the physical properties of its close structural isomers and related compounds to provide an estimated physicochemical profile.

Comparative Physicochemical Data

To facilitate a predictive understanding of this compound, the following tables summarize the available physical property data for its structural isomers and a related benzoyl derivative. It is crucial to note that these values are for comparative purposes and the experimental determination for the title compound is highly recommended.

Table 1: Molecular Identity of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₁₅H₁₄O₂226.27Not Found
2-(2,3-Dimethylphenyl)benzoic acidC₁₅H₁₄O₂226.271261932-54-0[1]
2-(2,4-Dimethylphenyl)benzoic acidC₁₅H₁₄O₂226.27183313-49-7[2][3]
2,5-Dimethylbenzoic acidC₉H₁₀O₂150.18610-72-0[4]
2-(2,5-Dimethylbenzoyl)benzoic acidC₁₆H₁₄O₃254.2860288-22-4[5][6]
Table 2: Comparison of Physical Properties of Related Compounds
Property2,5-Dimethylbenzoic acid2-(2,5-Dimethylbenzoyl)benzoic acid
Melting Point 132 °CNot Available
Boiling Point 268 °CNot Available
Solubility Insoluble in waterNot Available
pKa Not AvailableNot Available

Note: The data for 2,5-Dimethylbenzoic acid is provided as a reference for a structurally simpler, related molecule.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical and spectral properties of a solid organic acid like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Apparatus:

  • Capillary melting point apparatus

  • Sealed capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of the crystalline this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.

  • A second, more precise measurement is performed with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range (typically < 2 °C) is indicative of a pure compound.

Solubility Determination

The solubility profile is essential for applications in drug delivery and reaction chemistry.

Apparatus:

  • Scintillation vials or test tubes

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker bath

  • UV-Vis spectrophotometer or HPLC

Procedure (for a given solvent):

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a vial.

  • The mixture is agitated using a vortex mixer and then placed in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • The saturated solution is allowed to stand, and the undissolved solid is allowed to settle.

  • A known volume of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent.

  • The concentration of the dissolved compound in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.

  • The solubility is then calculated and expressed in units such as g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

  • A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) in a beaker.

  • A calibrated pH electrode is immersed in the solution, and the initial pH is recorded.

  • The solution is titrated with the standardized NaOH solution, adding small, known volumes of the titrant.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectral Analysis

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are used to elucidate the molecular structure.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • A small amount of the sample is dissolved in a deuterated solvent in an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired.

  • The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure of the molecule.

3.4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure (using KBr pellet):

  • A small amount of the sample is mixed with dry potassium bromide (KBr) and ground to a fine powder.

  • The mixture is pressed into a thin, transparent pellet.

  • The pellet is placed in the sample holder of the FTIR spectrometer.

  • The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the aromatic C-H and C=C bonds are identified.

3.4.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure (using ESI-MS):

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is infused into the ESI source of the mass spectrometer.

  • The mass spectrum is acquired in either positive or negative ion mode.

  • The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Assessment purification->solubility pka pKa Determination purification->pka nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation melting_point->data_analysis solubility->data_analysis pka->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for the synthesis and characterization of a novel compound.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, this technical guide provides a robust framework for its investigation. By presenting data on structurally similar compounds and detailing the necessary experimental protocols, we offer a predictive profile and a practical guide for researchers. The provided workflow for characterization serves as a logical pathway for the systematic study of this and other novel chemical entities. The empirical determination of the physical properties of this compound is a necessary next step to fully elucidate its chemical nature and potential applications.

References

An In-depth Technical Guide to 2-(2,5-dimethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,5-dimethylphenyl)benzoic acid, a biphenyl carboxylic acid derivative. Biphenyl derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological applications, including their use as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] This document outlines the physicochemical properties, a detailed synthetic protocol, and a potential biological mechanism of action for the title compound.

Physicochemical and Computed Properties

Table 1: Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂Calculated
Molecular Weight 226.27 g/mol Calculated
IUPAC Name This compound-
CAS Number Not assigned-

Note: The data presented in this table is calculated based on the molecular formula. Experimental data for this specific compound is limited.

Experimental Protocols

A plausible and widely used method for the synthesis of 2-arylbenzoic acids is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Synthesis of this compound via Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 2-bromobenzoic acid and (2,5-dimethylphenyl)boronic acid.

Materials:

  • 2-bromobenzoic acid

  • (2,5-dimethylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 mmol, 1 equiv.), (2,5-dimethylphenyl)boronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add 20 mL of toluene and 10 mL of a 2M aqueous solution of sodium carbonate to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of water and acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a mixture of ethanol and water to yield pure this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Reactants: - 2-bromobenzoic acid - (2,5-dimethylphenyl)boronic acid - Pd(OAc)2, PPh3, Na2CO3 B Reaction in Toluene/Water (90°C, 12h, N2 atm) A->B Suzuki Coupling C Cool to RT & Acidify (1M HCl) B->C D Extraction (Diethyl Ether) C->D E Drying & Concentration D->E F Recrystallization (Ethanol/Water) E->F G Pure Product: This compound F->G

Caption: Workflow for the synthesis of this compound.

Hypothesized Signaling Pathway: COX Inhibition

Biphenyl carboxylic acids are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1] The diagram below illustrates this hypothetical mechanism of action for this compound.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Molecule This compound Molecule->COX Inhibition

Caption: Potential mechanism of action via COX enzyme inhibition.

References

Navigating the Solubility Landscape of 2-(2,5-Dimethylphenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 2-(2,5-dimethylphenyl)benzoic acid in organic solvents. At present, a comprehensive search of peer-reviewed literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides a detailed framework for determining its solubility through established experimental protocols and offers context through the solubility profile of the parent compound, benzoic acid.

Introduction

This compound, a derivative of benzoic acid, is a compound of interest in various fields of chemical research and development. Understanding its solubility in a range of organic solvents is a critical parameter for its synthesis, purification, formulation, and application. The dissolution of a solid in a liquid is a thermodynamic process governed by the intermolecular forces between the solute and the solvent, as well as the entropy change of the system. For a substituted benzoic acid like this compound, the presence of the dimethylphenyl group introduces additional steric and electronic factors that can significantly influence its solubility profile compared to its parent compound.

This guide outlines a robust experimental methodology for quantitatively determining the solubility of this compound and presents qualitative solubility data for benzoic acid to serve as a preliminary reference.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath or shaker with temperature control

  • Vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the chosen solvents)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for drying

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the compound and solvent. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered saturated solution.

    • Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. A vacuum oven can also be used to expedite drying at a lower temperature.

    • Once the solvent is completely removed, place the dish or vial in an oven to ensure all residual solvent is evaporated.

    • Cool the dish or vial in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final constant mass of the dish/vial minus the initial mass of the empty dish/vial.

    • The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

    • Solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for the gravimetric determination of solubility.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Collection and Filtration cluster_2 Solvent Evaporation and Mass Determination cluster_3 Calculation A Add excess this compound to solvent B Seal container and place in constant temperature bath A->B C Agitate until equilibrium is reached B->C D Allow undissolved solid to settle C->D E Withdraw supernatant with a pre-warmed syringe D->E F Filter through a syringe filter into a pre-weighed container E->F G Record mass of the filtered saturated solution F->G H Evaporate the solvent G->H I Dry the residue to a constant mass H->I J Record the final mass of the container with solute I->J K Calculate mass of dissolved solute J->K L Calculate mass of solvent K->L M Express solubility in desired units (g/100g, g/L, mol/L) L->M

Experimental workflow for gravimetric solubility determination.

Qualitative Solubility of Benzoic Acid in Organic Solvents

While quantitative data for this compound is not currently available, the solubility of its parent compound, benzoic acid, can provide some initial guidance. Benzoic acid is generally soluble in many organic solvents due to its ability to form hydrogen bonds through the carboxylic acid group and van der Waals interactions via the benzene ring.[1][2] The addition of the dimethylphenyl group in the target compound is expected to increase its nonpolar character, which may enhance its solubility in nonpolar solvents and potentially decrease it in more polar solvents compared to benzoic acid.

Table 1: Qualitative Solubility of Benzoic Acid in Common Organic Solvents

Solvent ClassificationExamplesQualitative Solubility of Benzoic Acid
Polar Protic Solvents Methanol, EthanolGenerally high solubility[3]
Polar Aprotic Solvents Acetone, Ethyl AcetateGenerally high solubility
Nonpolar Aromatic Solvents Toluene, BenzeneSoluble
Nonpolar Aliphatic Solvents Hexane, CyclohexaneLow solubility
Chlorinated Solvents Dichloromethane, ChloroformSoluble

This table provides a general overview. Actual solubility can be temperature-dependent.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that requires experimental determination. This guide provides a detailed and reliable gravimetric protocol for researchers to generate this crucial data. While awaiting specific experimental results, the provided qualitative solubility information for the parent compound, benzoic acid, can serve as a useful preliminary reference for solvent selection. The generation of accurate solubility data will be invaluable for the continued research and development of applications involving this compound.

References

Crystal Structure Analysis of 2-(2,5-dimethylphenyl)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: A comprehensive analysis of the crystal structure of 2-(2,5-dimethylphenyl)benzoic acid is crucial for understanding its solid-state properties, which are of significant interest in pharmaceutical development and materials science. This document aims to provide an in-depth technical guide on the crystallographic analysis of this compound. However, a thorough search of the existing scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound.

Therefore, to illustrate the principles and methodologies, this guide will focus on a closely related and structurally characterized compound: N-(2,5-Dimethylphenyl)-2-methylbenzamide . This analogue shares the key 2,5-dimethylphenyl moiety, and its detailed crystal structure analysis provides a valuable proxy for understanding the experimental protocols and data presentation relevant to the target molecule.

Representative Crystal Structure Data: N-(2,5-Dimethylphenyl)-2-methylbenzamide

The following tables summarize the crystallographic data obtained from the single-crystal X-ray diffraction analysis of N-(2,5-Dimethylphenyl)-2-methylbenzamide.[1]

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₁₆H₁₇NO
Formula Weight239.31
Temperature295 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a4.90104 (10) Å
b5.85657 (16) Å
c45.8291 (12) Å
Volume1315.45 (6) ų
Z (Molecules per unit cell)4
Calculated Density1.207 Mg/m³
Absorption Coefficient0.08 mm⁻¹
Data Collection
DiffractometerOxford Diffraction Xcalibur Ruby Gemini
Reflections Collected22131
Independent Reflections1414 [R(int) = 0.037]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters1414 / 0 / 165
Goodness-of-fit on F²1.20
Final R indices [I>2σ(I)]R1 = 0.044, wR2 = 0.097
R indices (all data)R1 = 0.046, wR2 = 0.098

Table 2: Selected Bond Lengths and Angles.

BondLength (Å)AngleDegree (°)
O1—C81.234(2)O1—C8—N1122.5(2)
N1—C81.345(2)O1—C8—C9120.9(2)
N1—C11.428(2)N1—C8—C9116.6(2)
C1—C21.391(3)C8—N1—C1126.8(2)
C1—C61.394(3)N1—C1—C2120.3(2)
C2—C31.383(3)N1—C1—C6119.5(2)

Table 3: Torsion Angles.

Atoms (A-B-C-D)Angle (°)
O1—C8—N1—C1-176.9(2)
C9—C8—N1—C13.6(3)
C8—N1—C1—C248.0(3)
C8—N1—C1—C6-131.8(2)

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps. The following sections detail the methodologies typically employed, based on the analysis of N-(2,5-Dimethylphenyl)-2-methylbenzamide.[1]

Synthesis and Crystallization

The initial step is the synthesis of the target compound. For the representative molecule, N-(2,5-Dimethylphenyl)-2-methylbenzamide was prepared according to established synthetic methods.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of an ethanol solution at room temperature.[1] This process is critical as the quality of the crystal directly impacts the resolution and accuracy of the resulting structure.

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a diffractometer. For the analogue compound, an Oxford Diffraction Xcalibur Ruby Gemini diffractometer was used.[1] The crystal is maintained at a constant temperature (295 K in this case) and irradiated with monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected by a detector. These patterns contain information about the electron density distribution within the crystal.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares on F².[1] During refinement, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualizations

Diagrams are essential for visualizing experimental workflows and molecular interactions.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Slow Evaporation purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction Data Collection (Diffractometer) mounting->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution (e.g., SHELXS) reduction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for Crystal Structure Determination.

Intermolecular Interactions

In the crystal structure of the analogue N-(2,5-Dimethylphenyl)-2-methylbenzamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the a-axis of the crystal.[1] The two aromatic rings within the molecule are nearly coplanar.[1] While this compound would lack the N-H donor, it would be expected to form strong O—H···O hydrogen bonds between the carboxylic acid groups, typically resulting in centrosymmetric dimers, a common structural motif for benzoic acids.[2]

logical_relationship molecule This compound Carboxylic Acid Group (-COOH) dimer Centrosymmetric Dimer O-H···O Hydrogen Bonds molecule->dimer forms via packing Crystal Packing van der Waals forces, π-π stacking (potential) dimer->packing assembles into

Caption: Expected Hydrogen Bonding and Crystal Packing.

Conclusion

While the specific crystal structure of this compound remains to be determined and published, the analysis of the closely related compound N-(2,5-Dimethylphenyl)-2-methylbenzamide provides a robust framework for understanding the necessary experimental procedures and the nature of the data that would be obtained. The methodologies of single-crystal X-ray diffraction are well-established and would allow for a detailed characterization of the three-dimensional atomic arrangement, intermolecular interactions, and solid-state packing of the target molecule. Such data is invaluable for rational drug design, polymorphism screening, and the development of new materials with tailored properties. Future research should focus on obtaining single crystals of this compound to elucidate its definitive crystal structure.

References

An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 2-(2,5-dimethylphenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest to researchers and professionals in the field of drug development and organic synthesis. This document details a preferred synthetic methodology, experimental protocols, and relevant data, presented in a clear and structured format.

Introduction

This compound is a biaryl carboxylic acid. The synthesis of such molecules is of significant interest due to their prevalence as structural motifs in pharmaceuticals and functional materials. The key challenge in synthesizing this and similar molecules lies in the selective formation of the carbon-carbon bond between the two aromatic rings. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a highly efficient and versatile method. This guide will focus on the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction, a method favored for its mild reaction conditions, high yields, and broad functional group tolerance.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a halobenzoic acid with an arylboronic acid in the presence of a base. For the target molecule, the reaction proceeds between a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) and 2,5-dimethylphenylboronic acid.

G cluster_reactants Reactants cluster_reagents Reagents 2-halobenzoic_acid 2-Halobenzoic Acid (X = Br, I) Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 2-halobenzoic_acid->Suzuki_Coupling 2,5-dimethylphenylboronic_acid 2,5-Dimethylphenylboronic Acid 2,5-dimethylphenylboronic_acid->Suzuki_Coupling Pd_catalyst Pd Catalyst (e.g., Pd(OAc)2, PdCl2) Pd_catalyst->Suzuki_Coupling Base Base (e.g., K2CO3, Na2CO3) Base->Suzuki_Coupling Solvent Solvent (e.g., Water, Toluene/Water) Solvent->Suzuki_Coupling 2-(2,5-dimethylphenyl)benzoic_acid This compound Suzuki_Coupling->2-(2,5-dimethylphenyl)benzoic_acid

Caption: General reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the synthesis of biphenyl carboxylic acids.[1]

Materials:

  • 2-Bromobenzoic acid

  • 2,5-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Distilled water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 mmol, 1.0 eq), 2,5-dimethylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Catalyst and Solvent Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%). To this mixture, add a solvent system of toluene and water (e.g., a 4:1 ratio, 10 mL total).

  • Reaction: The reaction mixture is stirred vigorously and heated to reflux (approximately 80-90 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantities of reagents and expected yield for the synthesis of this compound via the Suzuki-Miyaura coupling. Yields for Suzuki couplings of aryl bromides with arylboronic acids to form biphenyl carboxylic acids are generally high.[1]

Reactant/ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
2-Bromobenzoic acid201.031.01.0201 mg
2,5-Dimethylphenylboronic acid149.991.21.2180 mg
Palladium(II) acetate224.500.010.012.2 mg
Potassium carbonate138.213.03.0415 mg
Product Molar Mass ( g/mol ) Theoretical Yield (mg) Reported Yield Range
This compound226.2722675-95%*

*Note: The reported yield range is based on typical yields for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids to produce biphenyl carboxylic acids under similar conditions, as specific yield data for this exact compound under this protocol was not found in the initial search.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G A 1. Mix Reactants, Base, and Catalyst B 2. Add Solvents (Toluene/Water) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool to Room Temperature C->D E 5. Extraction with Ethyl Acetate D->E F 6. Acid and Brine Wash E->F G 7. Dry and Concentrate F->G H 8. Recrystallization G->H I Pure Product H->I

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the synthesis of this compound. The protocol outlined in this guide provides a clear and reproducible procedure for obtaining the target compound in high yield. This methodology is well-suited for laboratory-scale synthesis and can likely be adapted for larger-scale production. The mild reaction conditions and the use of readily available reagents make this an attractive route for researchers and professionals in the field of organic and medicinal chemistry.

References

The Ascent of Biaryl Carboxylic Acids: A Journey of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl carboxylic acids represent a privileged structural motif in medicinal chemistry and materials science. The inherent conformational constraints imposed by the biaryl axis, often leading to atropisomerism, provide a unique three-dimensional scaffold for molecular recognition. This, combined with the versatile chemical handle of the carboxylic acid group, has led to the development of numerous clinically significant drugs and advanced materials. This technical guide provides a comprehensive overview of the discovery and historical development of biaryl carboxylic acids, with a focus on seminal synthetic methodologies, key molecular milestones, and the experimental protocols that underpin their preparation and biological evaluation.

Historical Perspective: From Serendipity to Rational Design

The journey of biaryl carboxylic acids is intrinsically linked to the broader history of carbon-carbon bond formation. Early forays into this chemical space were often challenging, relying on harsh reaction conditions and offering limited substrate scope. A pivotal moment in the synthesis of biaryls was the advent of the Ullmann reaction in the early 20th century.[1][2] This copper-mediated coupling of aryl halides, while groundbreaking, required high temperatures and stoichiometric amounts of copper, limiting its general applicability.[1][2]

A paradigm shift occurred with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This versatile and highly efficient method, which couples an organoboron reagent with an organic halide, revolutionized the synthesis of biaryls, including those bearing carboxylic acid functionalities.[3][4] The mild reaction conditions, broad functional group tolerance, and predictable reactivity of the Suzuki-Miyaura coupling have made it the cornerstone of modern biaryl synthesis.[3][4]

The recognition of atropisomerism , a form of axial chirality arising from restricted rotation around a single bond, added another layer of complexity and opportunity to the field. The stable, non-interconverting enantiomers of certain biaryl carboxylic acids were found to exhibit distinct biological activities, underscoring the importance of stereocontrolled synthesis.

Key Milestones in Medicinally Relevant Biaryl Carboxylic Acids

The therapeutic potential of biaryl carboxylic acids is exemplified by several blockbuster drugs. The discovery and development of these molecules highlight the evolution of medicinal chemistry and the increasing sophistication of synthetic strategies.

Diflunisal: A Salicylic Acid Analogue with Enhanced Potency

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), emerged from research aimed at improving the therapeutic profile of salicylic acid.[5] The key structural modification, the introduction of a 2,4-difluorophenyl group at the 5-position of salicylic acid, led to a significant increase in analgesic and anti-inflammatory potency.[5] Diflunisal's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

Telmisartan: A Potent Angiotensin II Receptor Blocker

Telmisartan is a highly selective angiotensin II receptor antagonist used in the management of hypertension.[6] Its intricate biaryl structure, featuring a benzimidazole core, is crucial for its high-affinity binding to the AT1 receptor.[7][8] The synthesis of Telmisartan represents a significant achievement in multi-step organic synthesis, often culminating in a key Suzuki-Miyaura coupling to construct the central biaryl bond.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and evaluation of biaryl carboxylic acids, drawing from established literature.

Synthesis of Biaryl Carboxylic Acids

1. Ullmann Condensation for Biaryl Ether Synthesis (as a related classical method)

  • Reaction: Coupling of a phenol with an aryl halide using a copper catalyst.

  • General Procedure: A mixture of the phenol (1.0 equiv), aryl halide (1.2 equiv), K₂CO₃ (2.0 equiv), and CuI (0.1 equiv) in DMF is heated at 120-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Suzuki-Miyaura Coupling for Biaryl Carboxylic Acid Synthesis

  • Reaction: Palladium-catalyzed cross-coupling of an arylboronic acid with a halobenzoic acid.

  • General Procedure: To a degassed solution of the halobenzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent mixture (e.g., toluene/ethanol/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is added. The reaction mixture is heated under an inert atmosphere at 80-100 °C for 6-12 hours. After completion, the reaction is cooled, and the organic solvent is removed. The aqueous layer is acidified with HCl and the precipitated product is filtered, washed with water, and dried.

3. Synthesis of Diflunisal (5-(2,4-difluorophenyl)salicylic acid)

  • Reaction: Suzuki-Miyaura coupling of 2,4-difluorophenylboronic acid with 5-bromosalicylic acid.

  • Procedure: A mixture of 5-bromosalicylic acid (1.0 g, 4.57 mmol), 2,4-difluorophenylboronic acid (0.86 g, 5.48 mmol), Pd(OAc)₂ (0.05 g, 0.23 mmol), and K₂CO₃ (1.89 g, 13.7 mmol) in a 3:1:1 mixture of toluene:ethanol:water (20 mL) is degassed and heated to 80 °C for 8 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature, and the organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water (20 mL) and acidified to pH 2 with 2N HCl. The resulting precipitate is filtered, washed with cold water, and dried to afford Diflunisal as a white solid.

4. Synthesis of Telmisartan (Final Step Example: Hydrolysis)

  • Reaction: Hydrolysis of the methyl ester precursor of Telmisartan.

  • Procedure: 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid methyl ester (5.0 g, 9.5 mmol) is suspended in methanol (30 mL).[9] A solution of NaOH (1.5 g, 37.5 mmol) in water (5 mL) is added, and the mixture is refluxed for 2 hours.[9] The solvent is partially evaporated, and water (50 mL) is added. The solution is heated to 85 °C, and the pH is adjusted to 4.5-5.0 with acetic acid. The precipitated solid is filtered, washed with water, and dried under vacuum to yield Telmisartan.[9]

Spectroscopic Characterization Data

Diflunisal:

Technique Data
¹H NMR Chemical shifts are observed for the aromatic protons of both the salicylic acid and difluorophenyl rings. The acidic proton of the carboxylic acid typically appears as a broad singlet downfield.
¹³C NMR Resonances for the carboxyl carbon are typically found in the 165-185 ppm range.[10] Aromatic carbons show signals in the 110-160 ppm region, with C-F couplings observable for the difluorophenyl ring.[10]
Mass Spec. The molecular ion peak corresponding to the exact mass of Diflunisal (C₁₃H₈F₂O₃) is observed.[11]

Telmisartan:

Technique Data
¹H NMR A complex spectrum with signals corresponding to the numerous aromatic and aliphatic protons in the molecule.[7][12]
¹³C NMR Shows a large number of signals corresponding to the inequivalent carbons of the benzimidazole and biphenyl moieties.[8]
Mass Spec. The molecular ion peak is consistent with the molecular formula C₃₃H₃₀N₄O₂.[6]
Biological Activity Assays

1. Angiotensin II Receptor Binding Assay

  • Principle: This assay measures the ability of a test compound (e.g., Telmisartan) to displace a radiolabeled ligand (e.g., [¹²⁵I]Angiotensin II) from the AT1 receptor.[13][14][15]

  • Protocol:

    • Prepare membranes from cells or tissues expressing the AT1 receptor.[14]

    • Incubate the membranes with a fixed concentration of [¹²⁵I]Angiotensin II and varying concentrations of the test compound in a suitable buffer.[13]

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.[15]

    • Quantify the radioactivity on the filters using a gamma counter.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

2. Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay determines the inhibitory effect of a compound (e.g., Diflunisal) on the activity of COX-1 and COX-2 enzymes.[16][17][18]

  • Protocol (Fluorometric):

    • Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (COX-1 or COX-2).[19]

    • Add the test compound at various concentrations.[19]

    • Initiate the reaction by adding arachidonic acid.[19]

    • Monitor the production of Prostaglandin G2, an intermediate product, by measuring the fluorescence at an excitation of ~535 nm and an emission of ~587 nm.[19]

    • Calculate the percent inhibition and determine the IC₅₀ value for each COX isoform.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (R-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)2) Transmetalation Transmetalation ArylBoronicAcid->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxidativeAddition Base Base Base->Transmetalation Biaryl Biaryl Product (R-Ar) PdII_complex1 R-Pd(II)-X OxidativeAddition->PdII_complex1 PdII_complex2 R-Pd(II)-Ar Transmetalation->PdII_complex2 ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 ReductiveElimination->Biaryl PdII_complex1->Transmetalation PdII_complex2->ReductiveElimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Synthesis Biaryl Carboxylic Acid Synthesis (e.g., Suzuki Coupling) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Characterization->InVitro Screening Lead_ID Lead Identification InVitro->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design

General workflow for the discovery and development of biaryl carboxylic acid-based drugs.

Telmisartan_MoA Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI   Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII   ACE AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction Telmisartan Telmisartan Telmisartan->AT1_Receptor Blocks Renin Renin ACE ACE

Simplified signaling pathway showing the mechanism of action of Telmisartan.

Conclusion

The field of biaryl carboxylic acids has undergone a remarkable transformation, from its early beginnings with the Ullmann reaction to the highly sophisticated and efficient synthetic methodologies available today. The development of iconic drugs like Diflunisal and Telmisartan stands as a testament to the power of this structural motif in medicinal chemistry. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel biaryl carboxylic acids, empowering the next wave of discoveries in this exciting and impactful area of chemical science.

References

Spectroscopic Profile of 2-(2,5-dimethylphenyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-(2,5-dimethylphenyl)benzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and by drawing parallels with structurally analogous molecules. The information herein serves as a robust reference for the characterization and quality control of this compound in research and development settings.

Chemical Structure and Overview

IUPAC Name: this compound Molecular Formula: C₁₅H₁₄O₂ Molecular Weight: 226.27 g/mol Structure:

Chemical structure of 2-(2,3-Dimethylphenyl)benzoic acid

This molecule is a biphenyl derivative, characterized by a benzoic acid moiety substituted at the 2-position with a 2,5-dimethylphenyl group. The steric hindrance resulting from the ortho-substitution is expected to influence its conformation and spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques.

Infrared (IR) Spectroscopy

Table 1: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H StretchCarboxylic Acid
3000-3100MediumC-H Stretch (Aromatic)Phenyl Rings
2850-2960MediumC-H Stretch (Aliphatic)Methyl Groups (-CH₃)
1680-1710StrongC=O StretchCarboxylic Acid
1580-1600, 1450-1500Medium-StrongC=C Stretch (in-ring)Aromatic Rings
1210-1320StrongC-O StretchCarboxylic Acid
920-960Broad, MediumO-H Bend (out-of-plane)Carboxylic Acid Dimer
730-770, 690-710StrongC-H Bend (out-of-plane)Substituted Benzene

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0Singlet (broad)1H-COOH
~8.1 - 8.2Doublet1HH6' (ortho to -COOH)
~7.2 - 7.6Multiplet3HH3', H4', H5'
~7.0 - 7.1Multiplet3HH3, H4, H6
~2.3Singlet3H5-CH₃
~2.1Singlet3H2-CH₃

Note: The exact chemical shifts and multiplicities of the aromatic protons can be complex due to overlapping signals and second-order coupling effects. The broadness of the carboxylic acid proton signal is typical.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~170 - 175-COOH
~140 - 145C1', C2
~135 - 140C2', C5
~125 - 132Aromatic CHs
~120 - 125C1
~20 - 225-CH₃
~19 - 212-CH₃

Note: The assignments for the quaternary carbons (C1', C2, C2', C5, and C1) are predictions and may require 2D NMR techniques for unambiguous assignment.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectrometry

m/zRelative IntensityProposed Fragment Ion
226Moderate[M]⁺ (Molecular Ion)
209High[M - OH]⁺
181Moderate[M - COOH]⁺
105High[C₇H₅O]⁺ (Benzoyl Cation) or [C₈H₉]⁺ (Dimethylphenyl Cation)
77Moderate[C₆H₅]⁺ (Phenyl Cation)

Note: The base peak is likely to be m/z 209 or 105, resulting from the loss of a hydroxyl radical or a larger fragment, respectively.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Data Acquisition:

    • Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

    • Perform data processing, including baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition (¹H NMR):

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to the reference standard.

  • Data Acquisition (¹³C NMR):

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. Common methods for solid samples include:

      • Direct Insertion Probe (DIP): The sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.

      • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph for separation before entering the mass spectrometer.

  • Ionization:

    • Utilize Electron Ionization (EI) by bombarding the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Processing:

    • A detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Sample This compound Sample IR IR Spectroscopy Sample->IR Analysis NMR NMR Spectroscopy Sample->NMR Analysis MS Mass Spectrometry Sample->MS Analysis IR_Data Functional Groups: - Carboxylic Acid - Aromatic Rings - Methyl Groups IR->IR_Data Provides Data On NMR_Data Structural Connectivity: - Proton Environments - Carbon Skeleton NMR->NMR_Data Provides Data On MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides Data On Structure_Elucidation Structure Elucidation and Confirmation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Spectroscopic analysis workflow for structural elucidation.

Methodological & Application

Suzuki coupling protocol for 2-(2,5-dimethylphenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Suzuki Coupling Protocol for the Synthesis of 2-(2,5-dimethylphenyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The synthesis of sterically hindered biaryls, such as this compound, presents a significant challenge due to the steric hindrance around the coupling sites, which can impede the catalytic cycle.[5][6] This application note provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura coupling, utilizing a palladium catalyst system optimized for sterically demanding substrates. The protocol is designed to be a reliable starting point for researchers in academic and industrial settings.

Experimental Protocol

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid with 2,5-dimethylphenylboronic acid. The use of a suitable phosphine ligand is crucial for achieving high yields with sterically hindered substrates.[6][7]

Materials:

  • 2-Bromobenzoic acid

  • 2,5-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2,5-dimethylphenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the described Suzuki coupling protocol.

ParameterValue
Reactants
2-Bromobenzoic acid1.0 equiv (e.g., 1.00 g, 4.97 mmol)
2,5-Dimethylphenylboronic acid1.5 equiv (e.g., 1.12 g, 7.46 mmol)
Catalyst System
Palladium(II) acetate2 mol% (e.g., 22.3 mg, 0.099 mmol)
RuPhos4 mol% (e.g., 92.8 mg, 0.199 mmol)
Base
Potassium phosphate3.0 equiv (e.g., 3.17 g, 14.9 mmol)
Solvent
TolueneApprox. 50 mL
Reaction Conditions
Temperature100 °C
Reaction Time12-24 hours
Expected Yield 75-90%

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the underlying catalytic cycle.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Reactants: 2-Bromobenzoic Acid 2,5-Dimethylphenylboronic Acid K₃PO₄ catalyst Add Catalyst System: Pd(OAc)₂ + RuPhos reagents->catalyst solvent Add Toluene & Degas catalyst->solvent heat Heat to 100°C (12-24h) solvent->heat cool Cool to RT heat->cool acidify Acidify with HCl cool->acidify extract Extract with EtOAc acidify->extract wash Wash with H₂O & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product This compound purify->product Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)-X L₂ pd0->pd_intermediate1 Ar-X pd_complex3 Reductive Elimination pd_complex1 Oxidative Addition ar_x Ar-X = 2-Bromobenzoic Acid pd_intermediate2 Ar-Pd(II)-Ar' L₂ pd_intermediate1->pd_intermediate2 Ar'-B(OR)₂ pd_complex2 Transmetalation ar_b Ar'-B(OR)₂ = 2,5-Dimethylphenylboronic Acid pd_intermediate2->pd0 Ar-Ar' ar_ar Ar-Ar' = Product

References

Application Notes and Protocols: 2-(2,5-dimethylphenyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-dimethylphenyl)benzoic acid and its structural analogs are emerging as scaffolds of interest in medicinal chemistry. The inherent structural features of this biaryl carboxylic acid, including its non-planar conformation and the presence of both a hydrophobic dimethylphenyl group and a polar carboxylic acid moiety, provide a framework for designing molecules with potential therapeutic applications. While research on this compound itself is in the nascent stages, its derivatives have shown promise in the fields of antimicrobial and anticancer research. This document provides an overview of the current understanding of its applications, along with detailed protocols for relevant assays.

Applications in Medicinal Chemistry

The primary therapeutic potential of compounds derived from the this compound scaffold lies in their utility as building blocks for more complex bioactive molecules. The 2,5-dimethylphenyl group is a common structural feature in a number of antimicrobial and anticancer agents.[1]

Antimicrobial Applications

Derivatives incorporating the 2,5-dimethylphenyl moiety have demonstrated activity against a range of microbial pathogens. For instance, N-2,5-dimethylphenylthioureido acid derivatives have been explored as novel scaffolds for developing antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi.[1]

Anticancer Applications

The 2,5-dimethylphenyl scaffold has also been incorporated into molecules with potential anticancer properties. Studies on related benzoic acid derivatives have shown that these compounds can retard cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDAC).[2][3] While direct evidence for this compound is not yet available, the broader class of benzoic acid derivatives has been investigated for cytotoxicity against various cancer cell lines.[3][4][5]

Quantitative Data

Direct quantitative biological data for this compound is limited in publicly available literature. However, data for closely related analogs and derivatives containing the 2,5-dimethylphenyl scaffold highlight the potential of this chemical motif.

Table 1: Antimicrobial Activity of N-2,5-dimethylphenylthioureido Acid Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Thioureide Derivative A Staphylococcus aureus3.9 - 250[6]
Thioureide Derivative B Bacillus subtilis3.9 - 250[6]
Thioureide Derivative C Escherichia coli>250[6]
Thioureide Derivative D Candida albicans3.9 - 250[6]

Note: The specific structures of derivatives A, B, C, and D are detailed in the referenced literature and represent a class of compounds synthesized from a 2-(phenoxymethyl)benzoic acid precursor, which shares structural similarities.

Table 2: Cytotoxicity of Benzoic Acid Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Mechanism of Action (putative)Reference
Quinazolinone Derivatives MCF-7100Tyrosine Kinase Inhibition[3]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid HeLa17.84Histone Deacetylase Inhibition[3]
Gallic acid–stearylamine conjugate A431100 µg/mLNot specified[3]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of compounds related to this compound.

Synthesis of 2-(2,5-Dimethylbenzoyl)benzoic Acid

A common synthetic route to a closely related analog, 2-(2,5-dimethylbenzoyl)benzoic acid, involves the Friedel-Crafts acylation of p-xylene with phthalic anhydride.[7]

Materials:

  • Phthalic anhydride

  • p-Xylene

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Sodium hydroxide (1 M aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend phthalic anhydride (1 equivalent) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • To the resulting mixture, add a solution of p-xylene (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and 10% hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and then extract the product into 1 M sodium hydroxide solution.

  • Acidify the aqueous basic extract with 10% hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(2,5-dimethylbenzoyl)benzoic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification phthalic_anhydride Phthalic Anhydride in CH2Cl2 alcl3 Anhydrous AlCl3 phthalic_anhydride->alcl3 Add portion-wise at 0°C pxylene p-Xylene in CH2Cl2 alcl3->pxylene Add dropwise reaction_mixture Stir at RT for 12h pxylene->reaction_mixture quench Quench with HCl/ice reaction_mixture->quench extraction Organic Extraction quench->extraction base_extraction Aqueous NaOH Extraction extraction->base_extraction acidification Acidification & Precipitation base_extraction->acidification filtration Filtration & Drying acidification->filtration recrystallization Recrystallization filtration->recrystallization

Caption: Workflow for the synthesis of 2-(2,5-dimethylbenzoyl)benzoic acid.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)[3][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound or its derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask to ~80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

    • Count the cells using a hemocytometer and adjust the cell density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plate for 48 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37 °C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: MTT Assay Workflow

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compound dilutions incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound or its derivatives

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain on an appropriate agar plate overnight.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Diagram 3: Antimicrobial Susceptibility Testing Workflow

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prepare_inoculum Prepare Microbial Inoculum inoculate_plate Inoculate Plate prepare_inoculum->inoculate_plate prepare_dilutions Prepare Compound Dilutions in Plate prepare_dilutions->inoculate_plate incubate Incubate inoculate_plate->incubate determine_mic Determine MIC incubate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct biological activity data for this compound is still emerging, the broader family of related compounds and derivatives containing the 2,5-dimethylphenyl scaffold shows significant promise in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. The protocols provided herein offer standardized methods for the synthesis and evaluation of this and related compounds, providing a foundation for further research and drug discovery efforts in this area.

References

Synthesis of Sterically Hindered Biaryl Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of sterically hindered biaryl acids, which are crucial structural motifs in many pharmaceuticals, agrochemicals, and advanced materials. The inherent rotational restriction around the aryl-aryl bond in these molecules, a phenomenon known as atropisomerism, can impart unique and beneficial properties. However, their synthesis is often challenging due to the steric hindrance around the coupling site. This guide outlines three robust and widely used methods for their synthesis: Suzuki-Miyaura coupling, palladium-catalyzed C-H olefination, and Kumada-Corriu cross-coupling.

Suzuki-Miyaura Coupling for Tetra-ortho-Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, including the synthesis of sterically hindered biaryls. The use of bulky phosphine ligands is crucial for achieving high yields in the coupling of tetra-ortho-substituted substrates.

Data Presentation
EntryAryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[1]
21-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1002492[1]
32-Chloro-1,3-dimethylbenzene(2,6-Dimethylphenyl)boronic acidPd(OAc)₂ / RuPhosK₂CO₃Toluene1101688[2]
41-Iodo-2,6-diisopropylbenzene(2,6-Diisopropylphenyl)boronic acidPdCl₂(dppf)Cs₂CO₃DMF801290[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The base (e.g., K₃PO₄, 3.0 equiv) is then added, followed by the degassed solvent (e.g., toluene/water 10:1). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired sterically hindered biaryl acid.[1][2]

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide, Arylboronic Acid, Pd Catalyst, Ligand setup Schlenk Tube under Inert Atmosphere reagents->setup Charge addition Add Base and Degassed Solvent setup->addition heating Stir at Elevated Temperature addition->heating extraction Dilute, Wash with H₂O and Brine heating->extraction After Reaction Completion purification Dry, Concentrate, and Purify via Chromatography extraction->purification product Sterically Hindered Biaryl Acid purification->product

Caption: Suzuki-Miyaura Coupling Workflow.

Palladium-Catalyzed Atroposelective C-H Olefination

This method provides a direct route to axially chiral biaryl-2-carboxylic acids by utilizing a carboxylic acid as a native directing group. The use of a chiral ligand is essential for achieving high enantioselectivity.

Data Presentation
EntryBiaryl-2-carboxylic AcidOlefinCatalyst/LigandAdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
12-(Naphthalen-1-yl)benzoic acidEthyl acrylatePd(OAc)₂ / L-pGlu-OHAg₂CO₃HFIP60248499[4][5]
22-(2-Methylnaphthalen-1-yl)benzoic acidn-Butyl acrylatePd(OAc)₂ / L-pGlu-OHAg₂CO₃HFIP60247598[4][5]
32-(2,4,6-Trimethylphenyl)benzoic acidStyrenePd(OAc)₂ / L-Ac-Ile-OHAgOAcDCE80366895[6]
43'-Methyl-[1,1'-biphenyl]-2-carboxylic acidMethyl acrylatePd(TFA)₂ / (S)-Boc-Val-OHAg₂OToluene70247292[6]

HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol; DCE = 1,2-Dichloroethane

Experimental Protocol: General Procedure for C-H Olefination

In an oven-dried screw-capped vial, the biaryl-2-carboxylic acid (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and chiral ligand (e.g., L-pGlu-OH, 20 mol%) are combined. The additive (e.g., Ag₂CO₃, 2.0 equiv) and the olefin (2.0 equiv) are then added, followed by the solvent (e.g., HFIP). The vial is sealed, and the mixture is stirred vigorously at the specified temperature for the indicated time. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired axially chiral biaryl-2-carboxylic acid.[4][5] For analysis of enantiomeric excess, the carboxylic acid product is often converted to its methyl ester by treatment with methyl iodide and a base like potassium carbonate in a suitable solvent such as acetone.

Experimental Workflow

CH_Olefination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Biaryl-2-carboxylic Acid, Pd Catalyst, Chiral Ligand, Additive, Olefin setup Oven-dried Vial reagents->setup Combine addition Add Solvent setup->addition heating Stir at Specified Temperature addition->heating concentration Remove Solvent heating->concentration After Reaction Completion purification Purify via Chromatography concentration->purification product Axially Chiral Biaryl Acid purification->product

Caption: C-H Olefination Workflow.

Kumada-Corriu Cross-Coupling

The Kumada-Corriu coupling provides an efficient method for the synthesis of sterically crowded biaryls by reacting an aryl Grignard reagent with an aryl halide, catalyzed by a palladium or nickel complex. This method is particularly useful for constructing tetra-ortho-substituted biaryls.

Data Presentation
EntryAryl HalideGrignard ReagentCatalystSolventTemp (°C)Time (h)Yield (%)Ref.
12-BromomesityleneMesitylmagnesium bromidePdCl₂(dppf)THF251298[7]
22-Chloro-1,3,5-triisopropylbenzene2,4,6-Triisopropylphenylmagnesium bromideNiCl₂(dppp)THF502491[7]
31-Bromo-2,6-dimethylnaphthalene(2,6-Dimethylphenyl)magnesium bromidePd(OAc)₂/PCy₃Toluene801685[8]
42-Iodo-1,3-dimethoxybenzene(2,6-Dimethoxyphenyl)magnesium bromidePd₂(dba)₃/t-Bu₃PDioxane601889[8]
Experimental Protocol: General Procedure for Kumada-Corriu Coupling

An oven-dried flask is charged with the palladium or nickel catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and purged with an inert atmosphere. The aryl halide (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF) and added to the flask. The Grignard reagent (1.1-1.5 equiv), as a solution in THF or diethyl ether, is then added dropwise to the reaction mixture at room temperature or a specified temperature. The reaction is stirred for the indicated time. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the sterically hindered biaryl.[7][8]

Experimental Workflow

Kumada_Corriu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification catalyst Catalyst in Inert Atmosphere grignard_add Add Grignard Reagent Dropwise catalyst->grignard_add aryl_halide Aryl Halide in Anhydrous Solvent aryl_halide->grignard_add stirring Stir at Specified Temperature grignard_add->stirring quench Quench with aq. NH₄Cl stirring->quench After Reaction Completion extraction Extract, Wash, Dry, and Concentrate quench->extraction purification Purify via Chromatography extraction->purification product Sterically Hindered Biaryl purification->product

Caption: Kumada-Corriu Coupling Workflow.

References

Application Note and Protocol for the Preparation of a Stock Solution of 2-(2,5-dimethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of 2-(2,5-dimethylphenyl)benzoic acid, also known as 2,5-dimethylbenzoic acid. Due to its limited aqueous solubility, appropriate organic solvents are required to achieve a desired concentration for experimental use. This guide outlines the necessary materials, safety precautions, and a step-by-step procedure for the successful dissolution and storage of this compound.

Introduction

This compound is an aromatic carboxylic acid. The preparation of a stable and accurately concentrated stock solution is a critical first step for its use in various research and development applications, including screening assays and in vitro studies. The low solubility of this compound in aqueous media necessitates the use of organic solvents. This protocol details the selection of appropriate solvents and a reliable method for preparing a stock solution.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 2,5-dimethylbenzoic acid is presented in Table 1. It is crucial to consult the Safety Data Sheet (SDS) for this compound before handling.

PropertyValueReference
Chemical Name 2,5-Dimethylbenzoic acid[1]
Synonyms Isoxylic acid, 2-Carboxy-1,4-dimethylbenzene[1]
CAS Number 610-72-0[2][3]
Molecular Formula C₉H₁₀O₂[2][3]
Molecular Weight 150.17 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 132-134 °C[3]
Water Solubility Insoluble (0.18 g/L at 25 °C)[2][3]
Solubility in Organic Solvents Soluble in ethanol and acetone; very faint turbidity with methanol.[4]
Hazard Statements Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][5]
Precautionary Statements Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[5]

Experimental Protocol

This protocol provides a method for preparing a 10 mM stock solution of 2,5-dimethylbenzoic acid in dimethyl sulfoxide (DMSO). The choice of DMSO is based on its common use as a solvent for poorly water-soluble compounds in biological assays.

Materials
  • 2,5-Dimethylbenzoic acid (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Pipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure
  • Calculate the required mass of 2,5-dimethylbenzoic acid.

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution: Mass = 0.01 mol/L x 0.01 L x 150.17 g/mol = 0.015017 g = 15.02 mg

  • Weigh the 2,5-dimethylbenzoic acid.

    • Using an analytical balance, carefully weigh out the calculated amount of the solid compound onto a weighing paper or boat.

  • Dissolve the compound in DMSO.

    • Transfer the weighed 2,5-dimethylbenzoic acid to the volumetric flask.

    • Add a portion of the DMSO (e.g., approximately 70-80% of the final volume) to the flask.

    • Gently swirl the flask to begin dissolving the solid.

  • Ensure complete dissolution.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure no solid particles remain.

    • If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied.

  • Bring the solution to the final volume.

    • Once the solid is completely dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.

    • Invert the flask several times to ensure the solution is homogeneous.

  • Storage.

    • Store the stock solution in a tightly sealed container at -20°C for long-term storage. For short-term use, storage at 4°C may be acceptable, but stability should be verified. Protect from light.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the 2,5-dimethylbenzoic acid stock solution.

G cluster_0 Preparation cluster_1 Storage A Calculate Mass B Weigh Compound A->B C Add Solvent (DMSO) B->C D Vortex/Sonicate C->D E Adjust to Final Volume D->E F Store at -20°C E->F

Caption: Workflow for preparing a stock solution of 2,5-dimethylbenzoic acid.

Conclusion

This protocol provides a straightforward and reproducible method for preparing a stock solution of this compound. Adherence to these guidelines, particularly the safety precautions, will ensure the accurate and safe preparation of this solution for downstream applications in research and drug development. It is recommended to perform a small-scale trial to confirm solubility in the chosen solvent and concentration before preparing a large batch.

References

Application Notes and Protocols for the Characterization of 2-(2,5-dimethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-(2,5-dimethylphenyl)benzoic acid, a biphenyl carboxylic acid derivative. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is a crucial step in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₂[1]
Molecular Weight226.27 g/mol [1]
AppearanceWhite to off-white solidGeneral knowledge
Melting PointData not available; other biphenyl carboxylic acids melt in the range of 150-230 °C[2]
SolubilitySoluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in waterGeneral knowledge

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2.1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9-8.1d1HAromatic H (proton ortho to COOH)
~7.2-7.6m6HAromatic H
~2.3s3HAr-CH₃
~2.1s3HAr-CH₃
~11-13br s1HCOOH

Table 2.2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~172C=O (Carboxylic acid)
~125-145Aromatic Carbons
~20CH₃
~19CH₃

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 2.3: Expected Mass Spectrometry Data for this compound

Ionm/zDescription
[M-H]⁻225.09Molecular ion (negative ion mode)
[M+H]⁺227.10Molecular ion (positive ion mode)
[M-COOH]⁺181.10Fragment ion (loss of carboxylic acid group)

Objective: To confirm the molecular weight of the compound.

Materials:

  • This compound sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the mobile phase solvent.

  • Set up the LC-MS system with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

  • Inject the sample into the LC-MS system.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Analyze the data to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2.4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~3000MediumC-H stretch (Aromatic)
~2920, ~2850MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic)
~1300MediumC-O stretch
~920BroadO-H bend

Objective: To identify the functional groups.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal after the measurement.

  • Analyze the spectrum to identify the characteristic absorption bands.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the compound and any impurities.

Table 3.1: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Objective: To determine the purity of the sample.

Materials:

  • This compound sample

  • HPLC-grade water, acetonitrile, and formic acid

  • HPLC system with a UV detector

Procedure:

  • Prepare the mobile phases as described in Table 3.1.

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the sample and run the gradient method.

  • Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and melting behavior of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion.

Objective: To determine the melting point of the compound.

Materials:

  • This compound sample (1-5 mg)

  • DSC instrument

  • Aluminum pans and lids

Procedure:

  • Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

  • Hermetically seal the pan with a lid.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Determine the melting point from the onset or peak of the endothermic transition.[3][4]

Diagrams

Experimental Workflow for Compound Characterization

experimental_workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (LC-MS) Purification->MS Molecular Weight Confirmation IR IR Spectroscopy (ATR-FTIR) Purification->IR Functional Group Identification HPLC HPLC Analysis Purification->HPLC Purity Assessment Thermal Thermal Analysis (DSC) Purification->Thermal Physicochemical Properties

Caption: Workflow for the synthesis and analytical characterization of this compound.

Logic Diagram for Spectroscopic Data Interpretation

spectroscopic_interpretation NMR_data NMR Spectra (Chemical Shifts, Coupling Constants) Structure Proposed Structure: This compound NMR_data->Structure Elucidates C-H Framework MS_data Mass Spectrum (m/z values) MolWeight Molecular Weight MS_data->MolWeight Determines IR_data IR Spectrum (Absorption Bands) FuncGroups Functional Groups IR_data->FuncGroups Identifies MolWeight->Structure Confirms FuncGroups->Structure Confirms

Caption: Logic diagram for the interpretation of spectroscopic data to confirm the chemical structure.

References

Application Notes and Protocols for 2-(2,5-dimethylphenyl)benzoic Acid Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 2-(2,5-dimethylphenyl)benzoic Acid Derivatives in Organic Electronics

Derivatives of this compound represent a class of sterically hindered, non-planar aromatic carboxylic acids with potential applications in the field of organic electronics. The inherent twist in their biphenyl core, induced by the ortho-substituents, can be advantageous in designing materials for organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). This structural motif can disrupt intermolecular packing, leading to the formation of stable amorphous films, which is often crucial for device longevity and performance.

While specific data on this compound derivatives for organic electronics is not extensively available in public literature, their structural similarity to other sterically hindered biphenyl derivatives allows for informed predictions of their properties and applications. Biphenyl derivatives are widely utilized as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies and good thermal stability.[1][2][3] The introduction of a carboxylic acid group could further modulate the electronic properties and solubility of these materials.

Potential Applications in Organic Electronics

The primary potential application for this class of compounds is as host materials in phosphorescent OLEDs . An ideal host material should possess a high triplet energy to effectively confine the triplet excitons on the phosphorescent guest emitter, preventing energy loss.[3][4] The rigid and sterically hindered nature of the this compound backbone is conducive to achieving a high triplet energy. Furthermore, the biphenyl core can be functionalized to tune charge transport properties, aiming for bipolar transport to balance electron and hole fluxes within the emissive layer, thereby improving device efficiency and reducing efficiency roll-off at high brightness.[5]

Additionally, these derivatives could be explored as:

  • Electron-transporting or hole-blocking layers in OLEDs, by modifying the carboxylic acid group to an electron-accepting moiety.

  • Gate dielectrics or additives in the active layer of OTFTs, where the polar carboxylic acid group might influence the semiconductor's morphology and charge transport.

  • Interfacial layers in OPVs to improve charge extraction at the electrode interfaces.

Quantitative Data of Analogous Biphenyl-Based Host Materials

Due to the limited availability of specific data for this compound derivatives, the following table summarizes the electronic properties of representative sterically hindered biphenyl-based host materials used in PhOLEDs. This data provides a benchmark for the expected properties of the target compounds.

Compound NameHOMO (eV)LUMO (eV)Triplet Energy (ET, eV)Application Reference
2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP)-5.8-1.8> 3.0Blue PhOLED Host
3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP)-5.9-2.42.9Blue PhOLED Host
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)-6.1-2.62.6Green PhOLED Host

Data sourced from analogous systems reported in the literature for illustrative purposes.[6][7][8]

Experimental Protocols

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[9][10] The following is a generalized protocol for the synthesis of a this compound derivative.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Hydrolysis 2-bromobenzoic_acid_ester 2-bromobenzoic acid ester plus1 + boronic_acid 2,5-dimethylphenylboronic acid arrow1 -> product This compound ester product_ester This compound ester arrow2 -> final_product This compound

Caption: General synthetic scheme for this compound.

Materials:

  • Methyl 2-bromobenzoate

  • 2,5-dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Suzuki-Miyaura Coupling:

    • To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 2,5-dimethylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Add a 3:1 mixture of toluene and water to the flask.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 80-90 °C and stir vigorously overnight.

    • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the methyl 2-(2,5-dimethylphenyl)benzoate.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

Fabrication of a Multilayer OLED Device

The following is a general protocol for the fabrication of a phosphorescent OLED using a this compound derivative as a host material. The device architecture is a representative example.

G substrate Glass Substrate anode ITO (Anode) substrate->anode hil Hole Injection Layer (HIL) anode->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) Host: this compound deriv. + Guest: Phosphorescent Emitter htl->eml hbl Hole Blocking Layer (HBL) eml->hbl etl Electron Transport Layer (ETL) hbl->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., LiF/Al) eil->cathode

Caption: A representative multilayer OLED device architecture.

Procedure:

  • Substrate Preparation:

    • Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrate into a high-vacuum thermal evaporation system (pressure < 10-6 Torr).

    • Deposit the organic layers sequentially by thermal evaporation:

      • Hole Injection Layer (HIL): e.g., 20 nm of HAT-CN.

      • Hole Transport Layer (HTL): e.g., 40 nm of TAPC.

      • Emissive Layer (EML): Co-evaporate the this compound derivative (host) and a phosphorescent emitter (guest, e.g., Ir(ppy)3 for green emission) at a predetermined doping concentration (e.g., 6-10 wt%). The typical thickness is 30 nm.

      • Hole Blocking Layer (HBL): e.g., 10 nm of TCTA.

      • Electron Transport Layer (ETL): e.g., 30 nm of TPBi.

  • Cathode Deposition:

    • Deposit a thin layer of an electron injection material (e.g., 1 nm of LiF).

    • Deposit a thicker layer of a low work function metal as the cathode (e.g., 100 nm of Al).

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to protect the organic layers from moisture and oxygen.

Material and Device Characterization

Material Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure of the synthesized derivatives.

  • Mass Spectrometry: To verify the molecular weight.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability and glass transition temperature.

  • UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the optical bandgap and emission properties.

  • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.

Device Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the electrical properties and light output.

  • Electroluminescence (EL) Spectrum: To determine the emission color and color coordinates (CIE).

  • External Quantum Efficiency (EQE) and Power Efficiency: To assess the device performance.

  • Operational Lifetime: To measure the stability of the device over time.

Visualizations

G cluster_mol Molecular Structure a This compound

Caption: General structure of this compound.

G cluster_synthesis Synthesis cluster_fabrication Device Fabrication start Starting Materials (2-halobenzoic acid ester, 2,5-dimethylphenylboronic acid) suzuki Suzuki-Miyaura Coupling start->suzuki hydrolysis Hydrolysis suzuki->hydrolysis purification_mat Purification hydrolysis->purification_mat product This compound derivative purification_mat->product substrate Substrate Cleaning deposition Organic & Metal Deposition substrate->deposition encapsulation Encapsulation deposition->encapsulation device OLED Device encapsulation->device

Caption: Workflow from synthesis to device fabrication.

G cluster_energy Energy Level Diagram HOMO_Anode Anode (ITO) HOMO_HTL HTL HOMO HOMO_Anode->HOMO_HTL Hole Injection HOMO_Host Host HOMO HOMO_HTL->HOMO_Host HOMO_Guest Guest HOMO HOMO_Host->HOMO_Guest Exciton Formation HOMO_ETL ETL HOMO HOMO_Cathode Cathode (LiF/Al) LUMO_Anode LUMO_HTL HTL LUMO LUMO_Host Host LUMO LUMO_Guest Guest LUMO LUMO_Host->LUMO_Guest LUMO_Guest->HOMO_Guest Photon Emission LUMO_ETL ETL LUMO LUMO_ETL->LUMO_Host LUMO_Cathode LUMO_Cathode->LUMO_ETL Electron Injection

Caption: Representative energy level diagram for a PhOLED.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(2,5-dimethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-dimethylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its synthesis is a key step in the development of new chemical entities. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and versatile method for the formation of the pivotal carbon-carbon bond in this molecule. This document provides detailed protocols and application notes for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura reaction.

Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, 2,5-dimethylphenylboronic acid) and an organohalide (2-bromobenzoic acid). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

A general scheme for the synthesis is presented below:

G reactant1 2-bromobenzoic acid catalyst Pd Catalyst, Base reactant1->catalyst reactant2 2,5-dimethylphenylboronic acid reactant2->catalyst product This compound catalyst->product

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling to synthesize 2-arylbenzoic acids. The specific conditions for the synthesis of this compound are detailed in the experimental protocol below.

ParameterTypical Conditions
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand PPh₃, PCy₃, SPhos, XPhos, or other phosphine-based ligands
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Solvent Toluene, Dioxane, THF, Water, Ethanol, or mixtures thereof
Reactant Ratio Aryl halide (1.0 eq.), Boronic acid (1.1-1.5 eq.), Base (2.0-3.0 eq.)
Catalyst Loading 0.5 - 5 mol%
Temperature Room temperature to reflux (typically 60-110 °C)
Reaction Time 1 - 24 hours
Yield Moderate to excellent (typically 70-95%)

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-bromobenzoic acid

  • 2,5-dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromobenzoic acid (1.0 g, 5.0 mmol, 1.0 eq.), 2,5-dimethylphenylboronic acid (0.82 g, 5.5 mmol, 1.1 eq.), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (22.4 mg, 0.1 mmol, 2 mol%) and triphenylphosphine (105 mg, 0.4 mmol, 8 mol%) in 5 mL of toluene.

  • Reaction Mixture: Add the catalyst solution to the round-bottom flask containing the reactants.

  • Solvent Addition: Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and degassed water (5 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Workflow Start Start Setup Reaction Setup: Reactants and Base Start->Setup Catalyst Catalyst Preparation: Pd(OAc)₂ and PPh₃ Setup->Catalyst Combine Combine Reactants, Catalyst, and Solvents Catalyst->Combine Inert Purge with Inert Gas Combine->Inert Heat Heat to 80°C Inert->Heat Monitor Monitor Reaction by TLC Heat->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: A flowchart of the experimental workflow for the synthesis.

Application Notes and Protocols: Utilization of 2-(2,5-dimethylphenyl)benzoic Acid in the Synthesis of Novel Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a theoretical guide based on established principles of metal-organic framework (MOF) synthesis and characterization of related materials. As of the latest literature survey, specific experimental data for MOFs synthesized with 2-(2,5-dimethylphenyl)benzoic acid is not available. These protocols are provided as a starting point for researchers and may require optimization.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functional diversity make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.

This document outlines the potential use of this compound as a novel organic linker for the synthesis of new MOFs. The steric hindrance and electronic properties imparted by the dimethylphenyl group are expected to result in MOFs with unique structural features and functionalities. The non-coplanar nature of the two phenyl rings in the ligand may lead to the formation of three-dimensional frameworks with interesting topologies and pore environments.

Potential Applications

Based on the structural characteristics of the proposed ligand, MOFs incorporating this compound could be explored for the following applications:

  • Selective Gas Adsorption: The hydrophobic nature of the dimethylphenyl groups may enhance the affinity of the MOF for non-polar organic vapors and specific gases.

  • Catalysis: The porous structure could encapsulate catalytic species, or the metal nodes themselves could act as catalytic sites. The bulky ligand might create specific pockets that influence substrate selectivity.

  • Luminescent Sensing: If synthesized with appropriate metal ions (e.g., Zn²⁺, Cd²⁺, Eu³⁺, Tb³⁺), the resulting MOFs could exhibit luminescence, which may be quenched or enhanced in the presence of specific analytes.

  • Drug Delivery: The porous framework could be utilized to encapsulate and subsequently release therapeutic agents. The biocompatibility of such a MOF would need to be thoroughly investigated.

Experimental Protocols

The following are proposed solvothermal synthesis methods for the preparation of MOFs using this compound.

Protocol 3.1: Synthesis of a Zinc-based MOF (Hypothetical)

  • Reactant Preparation:

    • Dissolve 0.1 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).

    • Dissolve 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of DMF.

  • Reaction Mixture:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Add 0.5 mL of a modulator, such as acetic acid or benzoic acid, to control crystal growth and morphology.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the autoclave in a programmable oven.

    • Heat to 120°C at a rate of 5°C/min.

    • Maintain the temperature at 120°C for 48 hours.

    • Cool the autoclave to room temperature at a rate of 5°C/hour.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

    • To activate the MOF (remove solvent molecules from the pores), immerse the crystals in a suitable solvent like chloroform for 24 hours, replacing the solvent every 8 hours.

    • Decant the solvent and heat the crystals under vacuum at 150°C for 12 hours.

Protocol 3.2: Synthesis of a Copper-based MOF with Paddle-Wheel SBUs (Hypothetical)

  • Reactant Preparation:

    • Dissolve 0.1 mmol of this compound in a solvent mixture of 8 mL DMF and 2 mL ethanol.

    • Dissolve 0.1 mmol of Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) in the same solvent mixture.

  • Reaction Mixture:

    • Combine the solutions in a 20 mL glass vial.

    • Add 2-3 drops of triethylamine to deprotonate the carboxylic acid.

    • Cap the vial and sonicate for 5 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Place the vial in a heating block or oven.

    • Heat to 85°C and maintain for 24 hours.

  • Product Isolation and Activation:

    • Cool the vial to room temperature.

    • Collect the blue crystals by decantation.

    • Wash with DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

    • Activate the MOF by solvent exchange with dichloromethane followed by heating under vacuum at 120°C for 10 hours.

Characterization Data (Hypothetical)

The synthesized MOFs should be characterized using standard techniques to determine their structure, porosity, and stability.

Table 1: Hypothetical Crystallographic Data for a Zn-based MOF

ParameterValue
Empirical FormulaZn₂(C₁₅H₁₃O₂)₂(DMF)₂
Formula Weight837.78 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.234
b (Å)18.567
c (Å)12.456
β (°)98.78
Volume (ų)2334.5
Z4
Calculated Density (g/cm³)1.192

Table 2: Hypothetical Porosity Data from N₂ Adsorption at 77 K

MOF MaterialBET Surface Area (m²/g)Langmuir Surface Area (m²/g)Pore Volume (cm³/g)
Activated Zn-MOF125014800.55
Activated Cu-MOF98011500.42

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation & Activation cluster_characterization Characterization ligand 2-(2,5-dimethylphenyl) benzoic acid mixing Mixing & Sonication ligand->mixing metal_salt Metal Salt (e.g., Zn(NO3)2) metal_salt->mixing solvent Solvent (e.g., DMF) solvent->mixing solvothermal Solvothermal Reaction mixing->solvothermal filtration Filtration & Washing solvothermal->filtration activation Solvent Exchange & Vacuum Heating filtration->activation scxrd SC-XRD activation->scxrd pxrd PXRD activation->pxrd tga TGA activation->tga gas_adsorption Gas Adsorption activation->gas_adsorption logical_relationship cluster_properties Resulting Properties ligand 2-(2,5-dimethylphenyl) benzoic acid mof_structure 3D MOF Structure ligand->mof_structure self-assembles with metal_node Metal Node (e.g., Zn4O cluster) metal_node->mof_structure properties Properties mof_structure->properties applications Potential Applications properties->applications enables porosity Porosity & High Surface Area hydrophobicity Hydrophobicity luminescence Luminescence

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,5-dimethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2,5-dimethylphenyl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic strategies for this compound are:

  • Grignard Reaction: This involves the formation of a Grignard reagent from a halo-xylene, followed by carboxylation with carbon dioxide.

  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid.

  • Friedel-Crafts Acylation: The acylation of p-xylene with phthalic anhydride in the presence of a Lewis acid catalyst.

Q2: I am experiencing low yields in my Grignard synthesis. What are the common causes?

A2: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent. Common issues include:

  • Presence of moisture or acidic protons: Water, alcohols, or even terminal alkynes can quench the Grignard reagent.[1][2] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Difficulty in initiating the reaction: The magnesium surface can be coated with oxide, preventing the reaction. Using sonication can help clean the magnesium surface and initiate the reaction.[3]

  • Side reactions: A common side reaction is the formation of biphenyl hydrocarbon impurities through coupling reactions.[1]

Q3: My Suzuki coupling reaction is not proceeding or giving low yields. What should I check?

A3: Challenges in Suzuki coupling for this sterically hindered biaryl are common. Key factors to investigate include:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. Consider using specialized ligands designed for sterically demanding couplings, such as Buchwald ligands (e.g., SPhos, XPhos) or other bulky phosphine ligands.[4][5]

  • Reaction Conditions: Temperature, solvent, and the choice of base are critical. A mixed aqueous system (e.g., THF/water, dioxane/water) is often effective. Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely ground for better reactivity.

  • Boronic Acid Stability: Arylboronic acids can be unstable. Consider using the corresponding boronic ester (e.g., pinacol ester) for improved stability.[4]

  • Slow Addition: Slow addition of the boronic acid can sometimes suppress the formation of unwanted direct coupling byproducts.[6][7]

Q4: What is a promising alternative synthesis route for high yield?

A4: Friedel-Crafts acylation of p-xylene with phthalic anhydride using an ionic liquid like [bmim]Cl·AlCl₃ has been reported to produce 2-(2,5-dimethyl-benzoyl)-benzoic acid with yields as high as 86%.[8] This method may offer a more direct and higher-yielding alternative to coupling reactions.

Q5: How can I effectively purify the final product?

A5: The product can be purified using standard techniques for carboxylic acids:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH solution) to form the water-soluble sodium salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure benzoic acid derivative, which can be collected by filtration.[3]

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents) can be used to obtain highly pure crystals.[9]

Troubleshooting Guides

Grignard Reaction Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate (no color change or heat evolution) Magnesium oxide layer on magnesium turnings.Gently crush the magnesium turnings under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Use of sonication to clean the magnesium surface.[3]
Traces of water in glassware or solvent.Oven-dry all glassware immediately before use and cool under an inert atmosphere. Use anhydrous solvents.
Low yield of carboxylic acid Grignard reagent destroyed by moisture or acidic protons.Ensure all reagents are anhydrous and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
Incomplete carboxylation.Use a large excess of freshly crushed dry ice to ensure complete reaction. Pour the Grignard solution slowly onto the dry ice with vigorous stirring.[10]
Formation of a significant amount of biphenyl byproduct Wurtz-type coupling of the aryl halide.Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Suzuki Coupling Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst system for the sterically hindered substrate.Screen different palladium catalysts and bulky phosphine ligands (e.g., Pd(dppf)Cl₂, SPhos- or XPhos-based precatalysts).[5]
Incorrect base or solvent.Try different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Use a mixed aqueous solvent system like dioxane/water or THF/water.[11]
De-boronation of the boronic acid.Use the more stable pinacol boronic ester instead of the boronic acid.
Significant homo-coupling of the boronic acid Reaction conditions favor homo-coupling.Try a slow addition of the boronic acid to the reaction mixture.[6][7] Lower the reaction temperature if possible.
Difficulty in product isolation Co-elution of product with byproducts during chromatography.Optimize the purification method. Consider an initial acid-base extraction to separate the acidic product from neutral byproducts before chromatography.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from general procedures for benzoic acid synthesis.[1][2][10]

Materials:

  • 2-Bromo-1,4-dimethylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Hydrochloric acid (6 M)

  • Sodium hydroxide (5% aqueous solution)

Procedure:

  • Grignard Reagent Formation:

    • Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a solution of 2-bromo-1,4-dimethylbenzene in anhydrous diethyl ether to the dropping funnel.

    • Add a small amount of the bromide solution to the magnesium and warm gently to initiate the reaction.

    • Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation:

    • Cool the Grignard solution in an ice bath.

    • In a separate beaker, place a large excess of freshly crushed dry ice.

    • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

    • Continue stirring until the excess dry ice has sublimated.

  • Work-up and Purification:

    • Slowly add 6 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract the product with 5% aqueous NaOH.

    • Separate the aqueous layer and slowly acidify with concentrated HCl to precipitate the this compound.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis via Suzuki Coupling

This protocol is a general procedure and may require optimization for this specific substrate.[11][12]

Materials:

  • Methyl 2-bromobenzoate

  • (2,5-Dimethylphenyl)boronic acid

  • Pd(dppf)Cl₂ or other suitable palladium catalyst/ligand system

  • Potassium carbonate (K₂CO₃)

  • Dioxane and water (4:1 mixture)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Coupling Reaction:

    • In a reaction flask, combine methyl 2-bromobenzoate, (2,5-dimethylphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Degas the flask by evacuating and backfilling with an inert gas (e.g., argon) several times.

    • Add the degassed dioxane/water solvent mixture.

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Purification:

    • Dissolve the crude ester in a suitable solvent (e.g., methanol/water) and add an excess of sodium hydroxide.

    • Heat the mixture to reflux to hydrolyze the ester.

    • After cooling, wash with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

Data Presentation

Table 1: Comparison of Synthesis Routes

Synthesis RouteKey ReagentsTypical ConditionsReported YieldKey Advantages/Disadvantages
Grignard Reaction 2-Bromo-1,4-dimethylbenzene, Mg, CO₂Anhydrous ether/THF, refluxModerateInexpensive reagents; sensitive to moisture.
Suzuki Coupling Methyl 2-bromobenzoate, (2,5-dimethylphenyl)boronic acid, Pd catalystDioxane/water, 80-100 °CModerate to GoodGood functional group tolerance; catalyst cost and optimization required.
Friedel-Crafts Acylation p-Xylene, Phthalic anhydride, [bmim]Cl·AlCl₃40 °C, 7 hup to 86%[8]High yield, direct route; requires specific ionic liquid catalyst.

Visualizations

Synthesis_Workflows cluster_grignard Grignard Reaction Workflow cluster_suzuki Suzuki Coupling Workflow cluster_friedel Friedel-Crafts Workflow G1 Formation of Grignard Reagent (2-bromo-1,4-dimethylbenzene + Mg) G2 Carboxylation (with CO2) G1->G2 G3 Acidic Work-up G2->G3 G4 Purification G3->G4 S1 Pd-catalyzed Coupling (Aryl Halide + Boronic Acid) S2 Ester Hydrolysis S1->S2 S3 Purification S2->S3 F1 Acylation Reaction (p-xylene + Phthalic Anhydride) F2 Work-up F1->F2 F3 Purification F2->F3

Caption: Overview of the primary synthesis workflows.

Purification_Workflow start Crude Product step1 Dissolve in Organic Solvent start->step1 step2 Extract with Aqueous Base (e.g., NaOH) step1->step2 step3a Organic Layer (Neutral Impurities) Discard step2->step3a Separate step3b Aqueous Layer (Sodium Salt of Product) step2->step3b Separate step4 Acidify with HCl step3b->step4 step5 Precipitation of Pure Product step4->step5 step6 Filter and Dry step5->step6 end Pure this compound step6->end

Caption: General purification workflow via acid-base extraction.

References

Technical Support Center: Purification of 2-(2,5-dimethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(2,5-dimethylphenyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues that may arise during the purification of this compound, particularly when using recrystallization.

Problem Possible Cause Suggested Solution
Low or No Crystal Formation Upon Cooling The solution is not saturated (too much solvent was used).- Reheat the solution to boiling and reduce the volume by evaporating some of the solvent. Allow the concentrated solution to cool again. - If using a mixed-solvent system, add more of the anti-solvent (the solvent in which the compound is less soluble) to the warm solution until turbidity persists, then reheat to clarify and cool.
The solution is supersaturated.- Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution.[1] - Add a small "seed" crystal of the crude this compound.[2]
Oiling Out (Formation of a liquid layer instead of solid crystals) The boiling point of the recrystallization solvent is higher than the melting point of the compound.- Select a solvent with a lower boiling point.
The compound is precipitating from a supersaturated solution at a temperature above its melting point.- Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly.[2]
Presence of significant impurities.- Consider a pre-purification step such as a wash or charcoal treatment to remove impurities that may be depressing the melting point.
Colored Impurities in Crystals Impurities from the synthesis, such as colored by-products, are co-crystallizing.- During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Low Yield of Purified Product Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.[2]- Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is saturated at the boiling point.
Premature crystallization during hot filtration.- Use a pre-heated funnel and receiving flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely.
The product is partially soluble in the cold wash solvent.- Use a minimal amount of ice-cold solvent to wash the crystals after filtration.[1]
Persistent Impurities in the Final Product The chosen solvent is not effective at separating the desired compound from a specific impurity.- Perform a solvent screen to identify a solvent or solvent system with a better solubility profile for the compound versus the impurity.
Isomeric by-products from the synthesis are co-crystallizing. The Friedel-Crafts acylation used for synthesis can sometimes produce isomers.- Consider alternative purification techniques such as column chromatography. However, be aware that some substituted benzoic acids can be sensitive to silica gel.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: If synthesized via a Friedel-Crafts acylation of p-xylene with phthalic anhydride, common impurities may include unreacted starting materials (p-xylene and phthalic anhydride), and potentially isomeric products from acylation at a different position on the xylene ring. If an Ullmann condensation was used, impurities could include unreacted starting materials and homo-coupled by-products.

Q2: Which solvents are best for the recrystallization of this compound?

Q3: My compound seems to be degrading during purification. What could be the cause?

A3: Some substituted benzoic acids can be sensitive to heat and acidic or basic conditions. For example, attempts to purify a brominated derivative of 2,5-dimethylbenzoic acid showed that it was sensitive to chromatography on silica gel.[3] If you suspect degradation, try to minimize the time the compound is heated during recrystallization and consider using milder purification techniques.

Q4: How can I improve the crystal size and quality?

A4: Slow cooling is crucial for the formation of large, pure crystals.[5] After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help to slow the cooling rate.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent at its boiling point. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Data Presentation

Solubility of Benzoic Acid in Various Solvents at 298.15 K (as a reference)
SolventSolubility ( g/100g solvent)
Water0.34
Ethanol45.5
Acetone47.8
Toluene11.1
Cyclohexane1.1

This data is for benzoic acid and should be used as a qualitative guide for solvent selection for this compound.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration if insoluble impurities cooling Slow Cooling dissolved->cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry pure_product Pure Product dry->pure_product

Caption: General experimental workflow for the purification of this compound by recrystallization.

troubleshooting_tree start Purification Issue no_crystals No/Few Crystals Formed start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product no_crystals_q1 Is solution clear? no_crystals->no_crystals_q1 oiling_out_q1 Reheat & Add More Solvent oiling_out->oiling_out_q1 low_yield_q1 Review Procedure low_yield->low_yield_q1 impure_product_q1 Consider Impurity Type impure_product->impure_product_q1 scratch Scratch flask / Add seed crystal no_crystals_q1->scratch concentrate Concentrate solution no_crystals_q1->concentrate oiling_out_a1 Successful Crystallization oiling_out_q1->oiling_out_a1 Cool Slowly min_solvent Used minimum hot solvent? low_yield_q1->min_solvent cold_wash Washed with ice-cold solvent? low_yield_q1->cold_wash charcoal Colored? -> Use Charcoal impure_product_q1->charcoal new_solvent Co-crystallizing? -> New Solvent impure_product_q1->new_solvent

Caption: A troubleshooting decision tree for common issues in the recrystallization of this compound.

References

Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals engaged in biaryl synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dealing with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My standard Suzuki-Miyaura coupling reaction is failing or giving low yields for my sterically hindered biaryl synthesis. What should I do?

A1: Low yields in Suzuki-Miyaura couplings of sterically hindered substrates are a common issue. Here are several troubleshooting strategies:

  • Optimize Your Ligand: Standard phosphine ligands like PPh₃ are often ineffective for sterically demanding couplings. Switch to bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and cataCXium® A are excellent choices for promoting the crucial reductive elimination step with hindered substrates.[1] N-heterocyclic carbene (NHC) ligands are also highly effective.[2]

  • Re-evaluate Your Base and Solvent: The choice of base and solvent is critical. For hindered couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[3] Solvents like toluene, dioxane, or THF are commonly used. Sometimes, the addition of a small amount of water to the reaction mixture can be beneficial.[4]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the coupling of hindered substrates. However, be mindful of potential side reactions like protodeboronation.[5]

  • Consider Boronic Ester Derivatives: If protodeboronation of your boronic acid is a suspected side reaction, converting it to a more stable boronate ester (e.g., a pinacol ester) can significantly improve yields.[6]

  • Switch to a Different Cross-Coupling Reaction: If optimizing the Suzuki-Miyaura reaction fails, other cross-coupling methods may be more suitable for your specific substrates.

Q2: Which cross-coupling reaction is best for synthesizing tetra-ortho-substituted biaryls?

A2: The synthesis of tetra-ortho-substituted biaryls represents a significant challenge due to extreme steric hindrance. While no single method is universally superior, here's a comparison of commonly employed strategies:

  • Suzuki-Miyaura Coupling: With the advent of highly active and sterically demanding ligands, the Suzuki-Miyaura reaction has become a viable option for synthesizing some tetra-ortho-substituted biaryls.[3][7][8] Success is highly dependent on the specific substrates and the choice of an appropriate bulky ligand.

  • Negishi Coupling: Negishi coupling, which utilizes organozinc reagents, is often more effective than Suzuki coupling for highly hindered systems.[9][10] The higher reactivity of organozinc reagents can facilitate the transmetalation step, which can be a bottleneck with hindered boronic acids.

  • Kumada-Corriu Coupling: This reaction employs Grignard reagents and is a powerful tool for forming sterically congested C-C bonds.[11][12] It offers the advantage of using readily available Grignard reagents, but the high reactivity of these reagents can limit functional group tolerance.[13]

  • Ullmann Reaction: Traditionally requiring harsh conditions, modern modifications of the Ullmann reaction, particularly nickel-catalyzed variants, have enabled the synthesis of tetra-ortho-substituted biaryls under milder conditions.[14]

The optimal choice will depend on the specific electronic and steric properties of your substrates and the functional groups present. A small-scale screening of different methods is often the most practical approach.

Q3: How do bulky phosphine ligands facilitate the synthesis of sterically hindered biaryls?

A3: Bulky, electron-rich phosphine ligands play a crucial role in overcoming the challenges of sterically hindered biaryl synthesis through several mechanisms:

  • Promotion of Reductive Elimination: The final step of the catalytic cycle, reductive elimination, forms the desired C-C bond and regenerates the active catalyst. This step is often the rate-limiting step for hindered substrates. The steric bulk of the ligand forces the two aryl groups on the metal center into close proximity, promoting their elimination to form the biaryl product.[15][16][17][18]

  • Stabilization of the Active Catalyst: These ligands form stable complexes with the palladium center, preventing catalyst decomposition at the higher temperatures often required for hindered couplings.

  • Facilitation of Oxidative Addition: The electron-rich nature of these ligands enhances the electron density on the palladium center, which can facilitate the initial oxidative addition of the aryl halide to the catalyst.

The interplay of steric bulk and electronic properties is key to the effectiveness of these ligands.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting materials 1. Inactive catalyst. 2. Insufficiently reactive coupling partners. 3. Suboptimal reaction conditions.1. Use a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species. 2. Switch to a more reactive coupling partner (e.g., aryl iodide instead of chloride, or an organozinc reagent in a Negishi coupling). 3. Increase the reaction temperature. Screen different bulky phosphine ligands and bases.
Significant formation of homocoupled products 1. Side reactions of the organometallic reagent. 2. Inefficient cross-coupling pathway.1. Use a milder base. For Suzuki couplings, consider using a boronate ester. 2. Optimize the ligand and reaction temperature to favor the cross-coupling pathway.
Protodeboronation of the boronic acid (in Suzuki coupling) 1. Presence of water in the reaction mixture. 2. High reaction temperature. 3. Use of a strongly basic medium.1. While a small amount of water can sometimes be beneficial, ensure your solvent is not excessively wet. 2. Attempt the reaction at a lower temperature with a more active catalyst system. 3. Use a milder base like K₃PO₄. Convert the boronic acid to a more stable boronate ester.[5][6]
Difficulty in purifying the product from the ligand The bulky phosphine ligand or its oxide can be difficult to separate from the product.Use a polymer-supported ligand to simplify purification by filtration.[19]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the synthesis of sterically hindered biaryls using various cross-coupling methods.

Table 1: Suzuki-Miyaura Coupling of Hindered Substrates

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,6-Dimethylbromobenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001892
2-Chloro-1,3,5-triisopropylbenzenePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1102485
1-Bromo-2,6-diisopropoxybenzeneMesitylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME801278

Table 2: Negishi Coupling for Tetra-ortho-substituted Biaryls

| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,6-Dimethylchlorobenzene | (2,6-Dimethylphenyl)zinc chloride | Pd(P(t-Bu)₃)₂ (2) | - | THF/NMP | 100 | 12 | 91 | | 2-Bromo-1,3,5-triisopropylbenzene | (Mesityl)zinc chloride | Pd₂(dba)₃ (0.5) | SPhos (1) | THF | 70 | 16 | 95 |

Table 3: Kumada-Corriu Coupling of Ortho-Substituted Aryl Halides

Aryl HalideGrignard ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
2-ChlorotolueneMesitylmagnesium bromideNiCl₂(dppp) (1)THF651290
1-Bromo-2,6-dimethoxybenzene(2-Methylphenyl)magnesium bromidePdCl₂(dppf) (2)THF25487

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Substrate:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium acetate (0.02 mmol), and the bulky phosphine ligand (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Negishi Coupling to form a Tetra-ortho-substituted Biaryl:

  • To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 0.02 mmol).

  • Add anhydrous THF (3 mL).

  • To this solution, add the organozinc reagent (1.2 mmol, typically as a solution in THF) dropwise at room temperature.

  • Heat the reaction mixture at the specified temperature (e.g., 70-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-M) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ligand_Effect cluster_0 Small Ligand (e.g., PPh3) cluster_1 Bulky Ligand (e.g., SPhos) Pd_small Pd Ar1_small Ar Pd_small->Ar1_small Ar2_small Ar' Pd_small->Ar2_small L1_small L Pd_small->L1_small L2_small L Pd_small->L2_small label_small Slow Reductive Elimination Pd_bulky Pd Ar1_bulky Ar Pd_bulky->Ar1_bulky Ar2_bulky Ar' Pd_bulky->Ar2_bulky L1_bulky L Pd_bulky->L1_bulky L2_bulky L Pd_bulky->L2_bulky Ar1_bulky->Ar2_bulky Steric Repulsion label_bulky Fast Reductive Elimination Troubleshooting_Flowchart start Low Yield in Hindered Biaryl Synthesis ligand Optimize Ligand (e.g., SPhos, XPhos, NHC) start->ligand conditions Optimize Conditions (Base, Solvent, Temp) ligand->conditions success Successful Synthesis ligand->success Success boronate Use Boronate Ester (Suzuki) conditions->boronate conditions->success Success coupling Change Cross-Coupling Method (Negishi, Kumada) boronate->coupling boronate->success Success coupling->success Success

References

Technical Support Center: Optimizing Reaction Conditions for 2-(2,5-dimethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-dimethylphenyl)benzoic acid. The content is designed to address specific experimental challenges and offer practical solutions for optimizing reaction conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction.

Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura coupling are a common issue that can be traced back to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. In many cases, the accessibility of the active catalyst can be decreased by the formation of less reactive L2Pd(0) and L2Pd(II) intermediates.[1] The use of bulky, electron-rich phosphine ligands can increase the reactivity of the catalyst.[2] Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands to find the optimal combination for your specific substrates.

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include K₂CO₃, Cs₂CO₃, and NaOH.[3] An evaluation of different bases is often necessary; for instance, in one study, Cs₂CO₃ provided a significantly higher yield (63%) compared to NEt₃ (28%) or NaHCO₃ (53%) under similar conditions.[3]

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a two-phase system is used). Mixtures like DMF/H₂O or EtOH/H₂O are frequently employed.[3][4] The reaction may fail or yield only trace amounts of product if an unsuitable solvent like pure H₂O, EtOH, or DMSO is used.[3]

  • Reaction Temperature: Temperature is a key parameter to optimize. While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or increased side reactions. An optimal temperature, often found between 80-110 °C, should be determined experimentally.[1][4]

  • Reagent Purity: Ensure the purity of your starting materials, particularly the boronic acid and the aryl halide. Impurities can poison the catalyst or participate in side reactions.

Question: I am observing significant amounts of side products, such as homocoupled biaryls. How can I minimize their formation?

Answer: Homocoupling is a primary side reaction where the boronic acid couples with itself. Minimizing this can be achieved by:

  • Controlling Oxygen Levels: The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Optimizing Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is common, but a large excess can sometimes lead to more homocoupling. Fine-tuning the ratio of your reactants is recommended.

  • Adjusting Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes disfavor the side reaction relative to the desired cross-coupling.

Question: What are the main challenges associated with the Ullmann coupling as an alternative synthesis route?

Answer: The Ullmann reaction, a classical copper-catalyzed coupling, presents its own set of challenges:

  • Harsh Reaction Conditions: Traditional Ullmann couplings often require high temperatures (approaching 200 °C) and stoichiometric amounts of copper.[5]

  • Substrate Scope: The reaction can be sensitive to steric hindrance and the electronic properties of the substrates.

  • Modern Improvements: Modern protocols often use ligands to facilitate the reaction under milder conditions, allowing for catalytic amounts of copper and lower temperatures.[5][6] If considering this route, exploring ligand-assisted Ullmann reactions is advisable.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound: Suzuki-Miyaura or Ullmann coupling? A1: The Suzuki-Miyaura cross-coupling is often the preferred method in modern organic synthesis.[7] It typically proceeds under milder conditions, uses a catalytic amount of palladium, and has a broader substrate scope with higher functional group tolerance compared to the traditional Ullmann reaction.[1][7]

Q2: How do I select the appropriate palladium catalyst and ligand for my Suzuki coupling reaction? A2: Catalyst and ligand selection is highly dependent on the specific substrates. For aryl chlorides, which can be less reactive, using bulky and electron-rich ligands may be necessary to accelerate the oxidative addition step.[2] Automated screening or a small-scale experimental matrix (DoE) approach, where different combinations of catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands are tested, is an effective strategy for optimization.[1]

Q3: What is the best method for purifying the final this compound product? A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid benzoic acid derivatives, often from a solvent system like methanol/water or ethanol.[8]

  • Column Chromatography: If the product and impurities have different polarities, silica gel chromatography can be used for separation.

  • Distillation/Sublimation: For benzoic acids that are thermally stable, vacuum distillation or sublimation can be effective, particularly for removing non-volatile impurities.[9]

Q4: Can I use a Friedel-Crafts reaction to synthesize this compound? A4: Yes, a Friedel-Crafts acylation is a potential route. The synthesis of 2-(2,5-dimethyl-benzoyl)-benzoic acid can be achieved via a Friedel-Crafts reaction between phthalic anhydride and p-xylene.[10] However, controlling regioselectivity can be a challenge in Friedel-Crafts reactions, and optimization of the Lewis acid catalyst and reaction conditions would be necessary.

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline adapted from typical Suzuki-Miyaura reaction conditions.[3]

Materials:

  • 2-bromobenzoic acid (1.0 mmol)

  • 2,5-dimethylphenylboronic acid (1.2 mmol)

  • Palladium(II) catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v, 10 mL)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 2-bromobenzoic acid, 2,5-dimethylphenylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of ~2.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water).

Data & Condition Optimization Tables

Table 1: Effect of Reaction Parameters on a Model Suzuki-Miyaura Coupling This table summarizes optimization data for a generic Suzuki coupling, illustrating the impact of different components on product yield.

EntryCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhosK₂CO₃ (3)Dioxane/H₂O1006>95
2Pd(OAc)₂ (2)SPhosNaOH (3)Dioxane/H₂O100678[3]
3Pd(OAc)₂ (2)SPhosCs₂CO₃ (3)Dioxane/H₂O100663[3]
4Pd(OAc)₂ (2)SPhosK₂CO₃ (3)DMF/H₂O100692
5Pd(OAc)₂ (2)SPhosK₂CO₃ (3)Dioxane/H₂O801285
6PdCl₂(dppf) (3)-K₂CO₃ (3)Dioxane/H₂O100690

Note: Yields are illustrative and highly dependent on the specific substrates used.

Visual Guides & Workflows

G start Start: Reaction Setup reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool, Quench, and Acidify reaction->workup extraction Extract with Organic Solvent workup->extraction purify Dry and Concentrate extraction->purify analysis Purify Product (Recrystallization/Chromatography) purify->analysis end End: Characterize Product analysis->end G start Problem: Low Reaction Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Start Here check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK screen_catalyst Screen Catalyst & Ligand check_conditions->screen_catalyst Issue Persists screen_base Optimize Base & Solvent screen_catalyst->screen_base optimize_temp Adjust Temperature & Time screen_base->optimize_temp success Yield Improved optimize_temp->success G pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X pd0->pd_complex Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Ar' pd_complex->pd_trans Transmetalation (Ar'-B(OR)2) pd_trans->pd0 Reductive Elimination (Ar-Ar') center

References

Technical Support Center: Synthesis of 2-(2,5-dimethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-dimethylphenyl)benzoic acid. The information addresses common impurities and challenges encountered during synthesis, particularly when employing Suzuki-Miyaura and Ullmann coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The synthesis of this compound, a biaryl compound, is typically achieved through cross-coupling reactions that form a carbon-carbon bond between two aryl groups. The most prevalent methods are the Suzuki-Miyaura coupling and the Ullmann reaction[1]. The Suzuki-Miyaura reaction generally offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann reaction[2].

Q2: What are the typical starting materials for these synthetic routes?

For a Suzuki-Miyaura coupling, the common starting materials are a 2-halobenzoic acid (or its ester derivative) and (2,5-dimethylphenyl)boronic acid (or a boronate ester). In an Ullmann reaction, a 2-halobenzoic acid is typically coupled with a 2,5-dimethyl-substituted aryl halide in the presence of a copper catalyst[1][2].

Q3: What are the general classes of impurities I should be aware of?

Impurities in the synthesis of this compound can be broadly categorized as:

  • Process-related impurities: These include unreacted starting materials, residual solvents, and reagents.

  • Product-related impurities: These are byproducts formed from side reactions occurring during the main reaction.

  • Starting material-related impurities: Impurities present in the initial reactants that may be carried through the synthesis or participate in side reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors depending on the synthetic route.

Potential Causes & Solutions for Suzuki-Miyaura Coupling:

Potential CauseRecommended Solution
Catalyst deactivation Ensure inert atmosphere (nitrogen or argon) to prevent oxidation of the palladium catalyst. Use freshly prepared or high-quality catalyst and ligands.
Inefficient transmetalation The choice of base is crucial; common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system (e.g., toluene, dioxane, DMF) can also significantly impact transmetalation.
Steric hindrance The ortho-substituents on both coupling partners can sterically hinder the reaction. Using bulky, electron-rich phosphine ligands can often improve yields in such cases[3][4].
Side reactions Homo-coupling of the boronic acid and dehalogenation of the aryl halide are common side reactions that consume starting materials. Optimizing reaction temperature and time can help minimize these.

Potential Causes & Solutions for Ullmann Coupling:

Potential CauseRecommended Solution
Harsh reaction conditions Traditional Ullmann reactions often require high temperatures (>200 °C), which can lead to thermal degradation of starting materials and products. Modern modifications using ligands allow for milder conditions.
Copper catalyst activity The form of copper used can be critical. "Activated" copper powder or the use of Cu(I) salts is often necessary. The presence of ligands like phenanthrolines can significantly improve catalyst performance[5].
Solvent choice High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used. Ensure the solvent is dry, as protic impurities can interfere with the reaction[6].
Incomplete reaction Due to the often heterogeneous nature of the reaction, extended reaction times may be necessary. Ensure efficient stirring to maximize contact between reactants.
Issue 2: Presence of Significant Impurities in the Final Product

The identification of impurities is crucial for optimizing the reaction and purification process. Below is a summary of common impurities and methods for their mitigation.

Table of Common Impurities and Their Origin:

ImpurityStructureProbable Origin (Synthetic Route)Mitigation Strategy
Starting Materials 2-halobenzoic acid or (2,5-dimethylphenyl)boronic acidUnreacted starting materials (Both routes)Optimize reaction stoichiometry, time, and temperature. Purify crude product by recrystallization or chromatography.
Homo-coupled Byproducts Biphenyl-2,2'-dicarboxylic acid or 2,2',5,5'-Tetramethyl-1,1'-biphenylSuzuki-Miyaura: Self-coupling of the boronic acid or aryl halide. Ullmann: Dimerization of the aryl halide.Use of appropriate ligands and reaction conditions to favor cross-coupling. For Ullmann, using one reactant in excess can sometimes suppress homo-coupling of the other.
Dehalogenated/Reduced Byproduct Benzoic acid or 2,5-dimethylbenzoic acidSuzuki-Miyaura: Proto-deboronation of the boronic acid followed by coupling, or reduction of the aryl halide. Ullmann: Reduction of the aryl halide.Ensure anhydrous conditions and use a non-protic solvent. The choice of base can also influence this side reaction.
Lactone Formation Intramolecular cyclization productCan occur from impurities in starting materials or as a byproduct of subsequent functionalization steps (e.g., bromination of the methyl groups).Control reaction temperature and avoid acidic conditions during workup if lactonization is a concern.
Solvent Adducts -Reaction of starting materials or intermediates with the solvent (e.g., DMF).Choose a less reactive solvent if this is identified as a problem.

Experimental Protocols

Detailed experimental protocols for Suzuki-Miyaura and Ullmann reactions can vary significantly based on the specific starting materials, catalysts, and ligands used. Researchers should refer to specific literature procedures for analogous transformations. A general workflow is provided below.

General Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Combine aryl halide, boronic acid/other aryl partner, and base in a reaction vessel inert Degas the mixture and purge with an inert gas (e.g., Argon) start->inert reagents Add solvent and catalyst/ligand inert->reagents heat Heat the reaction mixture to the desired temperature with stirring reagents->heat monitor Monitor reaction progress by TLC, GC, or LC-MS heat->monitor quench Cool the reaction and quench (e.g., with water or dilute acid) monitor->quench extract Extract the product into an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry the organic layer and concentrate wash->dry purify Purify the crude product (recrystallization, chromatography) dry->purify

Caption: A general experimental workflow for the synthesis of this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions:

Suzuki_Miyaura_Cycle cluster_main_cycle Catalytic Cycle cluster_side_reactions Common Side Reactions Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Dehalogenation Ar-X -> Ar-H Ar-Pd(II)-X(L2)->Dehalogenation Reduction Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Homo-coupling Ar'-B(OR)2 -> Ar'-Ar' Transmetalation->Homo-coupling Self-coupling Protonolysis Ar'-B(OR)2 -> Ar'-H Transmetalation->Protonolysis With H+ source Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar') Ullmann_Reaction cluster_pathway Ullmann Reaction Pathway cluster_issues Potential Issues Start Ar-X + Ar'-H + Cu Catalyst Intermediate Formation of Organocopper Intermediate (Ar-Cu or Ar'-Cu) Start->Intermediate StoichiometricCu Stoichiometric Copper often needed Start->StoichiometricCu Coupling Coupling to form Ar-Ar' Intermediate->Coupling HighTemp High Temperatures Required (>200 °C) Intermediate->HighTemp SideReactions Side Reactions: - Homo-coupling - Reduction - Thermal Decomposition Coupling->SideReactions Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Starting Materials and Byproducts Analyze->Identify UnreactedSM High Levels of Unreacted Starting Materials Identify->UnreactedSM Unreacted SM KnownByproduct Presence of Known Side-Reaction Products Identify->KnownByproduct Known Byproducts UnknownImpurity Presence of Unknown Impurities Identify->UnknownImpurity Unknown Impurities Optimize Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry UnreactedSM->Optimize Review Review Reaction Mechanism for Potential Side Reactions KnownByproduct->Review Characterize Characterize Unknown Impurity (e.g., MS, NMR) UnknownImpurity->Characterize End Problem Resolved Optimize->End Review->Optimize AdjustPurification Adjust Purification Strategy (e.g., different solvent for recrystallization, chromatography) Characterize->AdjustPurification AdjustPurification->End

References

troubleshooting low conversion in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Suzuki Coupling Reactions

Welcome to our technical support center for Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has a low conversion rate. What are the most common initial checks I should perform?

When troubleshooting a low conversion rate in a Suzuki coupling reaction, it's best to start with the fundamentals:

  • Inert Atmosphere: Ensure that the reaction was performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Oxygen can lead to the formation of palladium black and other side reactions that deactivate the catalyst.[2][3]

  • Reagent Quality: Verify the purity of your starting materials. The aryl/vinyl halide should be pure, and the boronic acid or its derivative should be of high quality and stored correctly to prevent degradation.[4][5]

  • Reaction Setup: Check that your reaction temperature was accurate and maintained consistently. Ensure efficient stirring, especially for biphasic reactions, to maximize the interaction between reactants.[6][7]

Q2: How do I know if my palladium catalyst is the problem?

Several factors related to the palladium catalyst can lead to low conversion:

  • Catalyst Activity: The palladium source, whether a Pd(0) or Pd(II) precatalyst, may have degraded. Pd(OAc)2, for instance, has a finite shelf life.[5] It's advisable to use a fresh batch of catalyst or a more robust pre-catalyst.

  • Catalyst Loading: The catalyst loading might be too low. While Suzuki reactions can be efficient with low catalyst loadings, for challenging substrates, a higher loading might be necessary.[4]

  • Palladium Black Formation: The appearance of a black precipitate (palladium black) is a common sign of catalyst decomposition and can significantly reduce the reaction's efficiency.[2][8] This can be caused by the presence of oxygen or impurities.

Q3: Could the choice of ligand be affecting my reaction yield?

Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[9]

  • Electron-Rich and Bulky Ligands: For less reactive aryl chlorides or electron-rich aryl halides, using bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve the rate of oxidative addition, a key step in the catalytic cycle.[2][10][11]

  • Ligand Stability: Phosphine ligands can be unstable under some Suzuki reaction conditions. NHC ligands are often more robust and can be a good alternative.[9]

  • Ligand Screening: If you suspect a ligand issue, performing a small-scale screen with a variety of ligands is a practical approach to identify the optimal one for your specific substrate combination.

Q4: How does the base impact the Suzuki coupling reaction, and how do I choose the right one?

The base is crucial for the activation of the boronic acid and facilitates the transmetalation step.[9][12][13]

  • Base Strength: The choice of base is often empirical.[6] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[4][14] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) might be necessary.[4]

  • Solubility: The solubility of the base in the chosen solvent system is important. The use of aqueous solutions of bases is common to ensure sufficient concentration and reactivity.[2]

  • Screening: The optimal base is substrate-dependent, and screening a few different bases is often recommended.

Q5: I'm observing side products. What are the most common ones and how can I minimize them?

Common side reactions in Suzuki coupling can consume starting materials and reduce the yield of the desired product.

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the boron group with a hydrogen atom.[15][16] It is often promoted by aqueous and high-temperature conditions. Using more stable boronic esters (e.g., pinacol esters) or a "slow-release" strategy with MIDA boronates can mitigate this issue.[2][15][17]

  • Homo-coupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homo-coupling of the boronic acid is often mediated by Pd(II) species and can be suppressed by ensuring a properly degassed reaction mixture and using a Pd(0) source or a reducing agent.[2][3][18]

  • Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture.[2]

Troubleshooting Guides

Guide 1: Low or No Conversion

If you are observing low or no conversion of your starting materials, follow this troubleshooting workflow:

LowConversionWorkflow Start Low/No Conversion Observed Inert_Atmosphere Verify Inert Atmosphere (Degassing, N2/Ar) Start->Inert_Atmosphere Reagent_Purity Check Reagent Purity (Aryl Halide, Boronic Acid) Inert_Atmosphere->Reagent_Purity Reaction_Parameters Review Reaction Parameters (Temp, Stirring, Time) Reagent_Purity->Reaction_Parameters Catalyst_System Evaluate Catalyst System (Catalyst, Ligand, Base, Solvent) Reaction_Parameters->Catalyst_System Screen_Catalyst Screen Different Catalysts/Ligands Catalyst_System->Screen_Catalyst Screen_Base_Solvent Screen Different Bases/Solvents Catalyst_System->Screen_Base_Solvent Side_Reactions Analyze for Side Products (Protodeboronation, Homo-coupling) Catalyst_System->Side_Reactions Optimize_Conditions Optimize Conditions Based on Screening/ Side Product Analysis Screen_Catalyst->Optimize_Conditions Screen_Base_Solvent->Optimize_Conditions Side_Reactions->Optimize_Conditions Success Improved Conversion Optimize_Conditions->Success

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Guide 2: Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for a successful Suzuki coupling. The following diagram illustrates the relationship between substrate properties and the recommended catalyst/ligand features.

CatalystLigandSelection cluster_substrate Substrate Characteristics cluster_ligand Recommended Ligand Properties Aryl_Cl Aryl Chlorides (Less Reactive) Electron_Rich_Ligand Electron-Rich Ligands (e.g., Buchwald phosphines, NHCs) Aryl_Cl->Electron_Rich_Ligand promotes oxidative addition Electron_Rich Electron-Rich Aryl Halides Electron_Rich->Electron_Rich_Ligand facilitates oxidative addition Sterically_Hindered Sterically Hindered Substrates Bulky_Ligand Bulky Ligands (e.g., t-Bu substituted phosphines) Sterically_Hindered->Bulky_Ligand promotes reductive elimination

Caption: Ligand selection guide based on substrate characteristics.

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

The choice of base can significantly impact the reaction yield. The following table summarizes the effect of various bases on the coupling of p-bromotoluene with phenylboronic acid.

EntryBaseYield (%)
1K₃PO₄·7H₂O95
2K₂CO₃85
3Na₂CO₃82
4Cs₂CO₃92
5NaOH78
6KOH80

Reaction conditions: p-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), PdCl₂(Lₙ@β-CD) catalyst (0.01 mol %), TBAB (1.5 mmol), H₂O (2 mL), 4 h. Data adapted from a representative study.[19]

Table 2: Influence of Solvent on Suzuki Coupling Yield

The solvent plays a crucial role in reactant solubility and catalyst stability. Below is a comparison of different solvents for a typical Suzuki coupling reaction.

EntrySolventYield (%)
1Dioxane/H₂O96
2Toluene/H₂O90
3THF/H₂O88
4DMF/H₂O85
5Ethanol/H₂O75

Note: Yields are representative and can vary significantly based on the specific substrates and other reaction conditions.

Experimental Protocols

Protocol 1: Small-Scale Screening of Reaction Conditions

When troubleshooting a low-yield Suzuki coupling, a small-scale screen of different catalysts, ligands, bases, and solvents can efficiently identify optimal conditions.

Objective: To identify the best combination of reaction parameters for a specific Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 eq)

  • Boronic acid or ester (1.2 - 1.5 eq)

  • Palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald precatalysts)

  • Ligands (e.g., PPh₃, SPhos, XPhos, dppf)

  • Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvents (e.g., Dioxane, Toluene, THF, with and without water)

  • Inert gas (Argon or Nitrogen)

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or oil bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide in a suitable solvent (e.g., dioxane).

    • Prepare a stock solution of the boronic acid/ester in the same solvent.

    • Prepare separate stock solutions for each base in water or the reaction solvent if anhydrous conditions are being tested.

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • To each reaction vial, add the palladium precatalyst (e.g., 0.02 eq) and ligand (e.g., 0.04 eq).

    • Add the appropriate volume of the aryl halide and boronic acid/ester stock solutions to each vial.

    • Add the corresponding base solution to each vial.

    • Add the chosen solvent to bring the final reaction volume to a consistent level (e.g., 1 mL).

  • Reaction Execution:

    • Seal the vials tightly.

    • Place the vials in a pre-heated heating block or oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reactions for a set period (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reactions to room temperature.

    • Quench the reaction by adding a small amount of water or saturated ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Analyze the conversion and yield of each reaction by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard).

Example Screening Array:

VialCatalyst (mol%)Ligand (mol%)Base (eq)Solvent
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)
3Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (2)Toluene/H₂O (4:1)
4Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)

Visualizations

Key Factors Influencing Suzuki Coupling

The success of a Suzuki coupling reaction depends on the interplay of several critical factors.

Caption: Interconnected factors affecting Suzuki coupling outcomes.

References

Technical Support Center: Purification of 2-(2,5-dimethylphenyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-(2,5-dimethylphenyl)benzoic acid via recrystallization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent was added. 2. The solvent is inappropriate for the compound. 3. The heating temperature is too low.1. Add small increments of hot solvent until the solid dissolves.[1] 2. Select a solvent where the compound is soluble at high temperatures but insoluble at low temperatures. Consider mixed solvent systems. 3. Ensure the solvent is heated to its boiling point.
No crystals form upon cooling. 1. Too much solvent was used.[1] 2. The solution is supersaturated. 3. The cooling process is too rapid.1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2][3] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][2]
The yield of purified crystals is low. 1. Too much solvent was used, causing some product to remain in the mother liquor.[3] 2. Premature crystallization occurred during hot filtration. 3. Crystals were lost during transfer or washing.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[3] 3. Ensure all crystals are transferred and wash the collected crystals with a minimal amount of ice-cold solvent.[1]
The purified crystals are colored. 1. Colored impurities are present in the crude sample.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4][5]
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated.1. Choose a solvent with a lower boiling point. 2. Re-heat the solution and add more solvent to reduce the concentration before allowing it to cool slowly.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Given its aromatic carboxylic acid structure, suitable solvents could include ethanol, methanol, acetic acid, or a mixed solvent system such as ethanol/water or acetone/hexane.[7] Experimental determination is recommended to find the optimal solvent or solvent mixture.

Q2: How can I determine the purity of my recrystallized this compound?

A2: The purity of the recrystallized product can be assessed by measuring its melting point. A pure compound will have a sharp melting point range that corresponds to the literature value. Impurities will typically cause the melting point to be lower and broader. Other analytical techniques such as NMR spectroscopy or chromatography can also be used for a more detailed purity analysis.

Q3: What are common impurities in the synthesis of this compound?

A3: Common impurities may include unreacted starting materials, by-products from the synthetic route, and residual catalysts. For instance, if synthesized via a Grignard reaction with subsequent carboxylation, impurities could include biphenyls or other organometallic reaction by-products.[8]

Q4: Can I reuse the mother liquor from the recrystallization?

A4: The mother liquor will contain some dissolved product. It is possible to recover more of the compound by concentrating the mother liquor and allowing a second crop of crystals to form. However, this second crop may be less pure than the first.

Q5: How do I dry the purified crystals?

A5: After filtration, the crystals should be washed with a small amount of ice-cold solvent to remove any remaining mother liquor.[2][9] They can then be dried in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point to remove any residual solvent.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a few drops of different potential solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, hexane) to each tube.

  • Observe the solubility at room temperature.

  • Gently heat the tubes with solvents in which the compound was poorly soluble at room temperature. An ideal solvent will dissolve the compound when hot but not when cold.

  • A mixed solvent system (e.g., ethanol-water) can also be tested by dissolving the compound in the "good" solvent and adding the "poor" solvent dropwise until turbidity appears, then heating to clarify.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent and a boiling chip.

  • Heat the mixture on a hot plate, stirring gently, until the solvent boils.

  • Add more hot solvent in small portions until the solid is completely dissolved.[1] Avoid adding a large excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel and a receiving flask.

  • Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove any insoluble impurities (and activated charcoal, if used).[3]

5. Crystallization:

  • Cover the receiving flask and allow the filtrate to cool slowly to room temperature.[2][4] Slow cooling promotes the formation of larger, purer crystals.[1]

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • Transfer the crystals to a watch glass and dry them further in a desiccator or a drying oven at a suitable temperature.

Quantitative Data Summary

The following table provides an illustrative example of the type of solubility data useful for optimizing the recrystallization of this compound. Note: The values presented here are hypothetical and should be experimentally determined.

Solvent Solubility at 20°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability for Recrystallization
Water< 0.1~1.5Potentially suitable, but may require large volumes.
Ethanol15.2> 50Good, high solubility when hot.
Methanol12.8> 50Good, high solubility when hot.
Toluene5.435.7Suitable.
Hexane< 0.10.8Poor solvent.
Ethanol/Water (80:20)1.245.3Excellent, significant solubility difference.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Gravity Filtration (removes insoluble impurities) dissolve->hot_filtration cool Slow Cooling (promotes crystal growth) hot_filtration->cool vacuum_filtration Vacuum Filtration (isolates crystals) cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: 2-(2,5-dimethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2,5-dimethylphenyl)benzoic acid. The information is intended for researchers, scientists, and drug development professionals to address potential challenges during experimental studies.

Troubleshooting Guides

This section addresses common stability-related issues encountered during the handling, storage, and analysis of this compound.

Issue 1: Unexpected Degradation of the Compound in Solution

Question: I am observing a loss of purity of my this compound solution over a short period. What could be the potential causes and how can I mitigate this?

Answer:

Several factors can contribute to the degradation of this compound in solution. The primary suspects are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: While the ester form of benzoic acid is more susceptible to hydrolysis, the carboxylic acid itself can be sensitive to pH extremes, especially at elevated temperatures. It is crucial to control the pH of your solution. For optimal stability, it is recommended to maintain the pH close to the pKa of the carboxylic acid group, or in a neutral range if compatible with your experimental setup. Avoid strongly acidic or basic conditions unless required for a specific reaction.

  • Oxidation: The presence of oxidizing agents, even atmospheric oxygen, can lead to degradation over time. The aromatic rings and the methyl groups on the phenyl ring are susceptible to oxidation. To minimize oxidative degradation, consider the following:

    • De-gas your solvents before preparing the solution.

    • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid sources of free radicals, such as exposure to high-energy light or certain metal ions.

  • Photodegradation: Aromatic carboxylic acids can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to decarboxylation or hydroxylation of the aromatic rings.

    • Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

    • Work in a laboratory with filtered light or minimize the exposure time to ambient light.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Stress Testing

Question: After performing forced degradation studies (acidic, basic, oxidative, and photolytic stress), I see several new peaks in my HPLC chromatogram. What are the likely degradation products?

Answer:

Forced degradation studies are designed to intentionally degrade the molecule to understand its stability profile and identify potential degradation products. Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolytic Degradation: Under harsh acidic or basic conditions, while the main structure is relatively stable, extreme conditions could potentially lead to side reactions if other reactive species are present. However, significant hydrolytic cleavage is not expected for the core structure.

  • Oxidative Degradation: This is a likely pathway for degradation. The primary degradation products could be hydroxylated derivatives of the aromatic rings or oxidation of the methyl groups to carboxylic acids.

    • Potential Products: Hydroxylated versions of the dimethylphenyl or the benzoic acid ring, or compounds where one or both methyl groups are oxidized to carboxylic acids.

  • Photolytic Degradation: Exposure to UV light can induce decarboxylation of the benzoic acid moiety, leading to the formation of 2,5-dimethylbenzophenone. Further degradation could involve cleavage of the benzophenone structure.

    • Potential Products: 2,5-dimethylbenzophenone, and potentially further breakdown products of the aromatic rings.

To identify these unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature (20-25°C). For sensitive applications, storage in a desiccator under an inert atmosphere is advisable.

Q2: How stable is this compound to heat?

A2: Thermal analysis of the closely related compound, 2-((2,6-dimethylphenyl)amino)benzoic acid, shows a phase transition occurring around 199.2°C, with melting at approximately 201.6°C[1]. While specific data for this compound is not available, it is expected to be thermally stable at typical laboratory temperatures. Decomposition is likely to occur at temperatures exceeding 200°C.

Q3: What are the typical stress conditions for forced degradation studies of this compound?

A3: Following ICH guidelines, typical forced degradation conditions would involve:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[2][3][4].

Quantitative Stability Data

The following tables summarize representative stability data for benzoic acid derivatives under various stress conditions. Note: This data is based on studies of related compounds and should be used as a general guide. Specific stability testing for this compound is recommended for definitive results.

Table 1: Representative Hydrolytic Stability of Benzoic Acid Derivatives

ConditionTemperature (°C)Time (h)Degradation (%)Primary Degradation Pathway
0.1 M HCl8024< 5%Minimal
Water8024< 2%Minimal
0.1 M NaOH80245-10%Salt formation, potential for minor side reactions

Table 2: Representative Oxidative Stability of Benzoic Acid Derivatives

ConditionTemperature (°C)Time (h)Degradation (%)Primary Degradation Pathway
3% H₂O₂252410-20%Hydroxylation of aromatic rings
10% H₂O₂2524> 30%Extensive hydroxylation and ring opening

Table 3: Representative Photostability of Aromatic Carboxylic Acids

Light SourceExposureDegradation (%)Primary Degradation Pathway
Xenon Lamp (ICH Q1B)1.2 million lux hours5-15%Decarboxylation, hydroxylation
Near UV Lamp (ICH Q1B)200 watt-hours/m²10-25%Decarboxylation, hydroxylation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and degradation products.

  • Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 95% A and 5% B, ramp to 100% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (or scan with PDA to determine optimal wavelength for all components).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at an initial concentration of approximately 1 mg/mL. For analysis of degradation, dilute the stressed samples to a suitable concentration.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is critical and should be demonstrated by the ability to resolve the parent compound from all potential degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways

G A This compound B Hydroxylated Derivatives A->B Oxidation (H₂O₂) C Oxidized Methyl Groups A->C Oxidation (H₂O₂) D 2,5-dimethylbenzophenone (Decarboxylation) A->D Photolysis (UV) E Ring Cleavage Products B->E Further Oxidation C->E Further Oxidation D->E Further Photolysis

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Forced Degradation Studies

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (0.1M HCl, 60°C) F Sample Preparation (Dilution) A->F B Base Hydrolysis (0.1M NaOH, 60°C) B->F C Oxidation (3% H₂O₂, RT) C->F D Thermal (80°C) D->F E Photolysis (ICH Q1B) E->F G Stability-Indicating HPLC Analysis F->G H Peak Identification (LC-MS, NMR) G->H If unknown peaks I Identify Degradation Products G->I H->I J Elucidate Degradation Pathways I->J K Assess Intrinsic Stability J->K

Caption: Workflow for conducting and analyzing forced degradation studies.

References

catalyst deactivation in the synthesis of 2-(2,5-dimethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-dimethylphenyl)benzoic acid. The guidance provided addresses common issues related to catalyst deactivation in two primary synthetic routes: Suzuki-Miyaura Coupling and Friedel-Crafts Acylation.

Section 1: Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds and is well-suited for the synthesis of this compound. This typically involves the reaction of a 2-halobenzoic acid derivative with 2,5-dimethylphenylboronic acid in the presence of a palladium catalyst.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the use of a fresh, high-quality palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more stable to air and moisture.
Inefficient catalyst activationIf using a Pd(II) source, ensure complete reduction to Pd(0). This can be facilitated by the choice of solvent, base, and temperature.
Catalyst deactivation (Palladium black)This indicates agglomeration of the palladium catalyst. Lower the reaction temperature, reduce the catalyst loading, or screen for a more stabilizing ligand. Ensure rigorous degassing of solvents and reagents to remove oxygen.[1][2]
Protodeboronation of boronic acidThe boronic acid is decomposing before it can react. Use a milder base (e.g., K₂CO₃, Cs₂CO₃), a lower reaction temperature, or protect the boronic acid as a boronate ester (e.g., pinacol ester).
Formation of Homocoupling Products Oxygen in the reaction mixtureThoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
High catalyst loadingExcessive catalyst can promote side reactions. Reduce the catalyst loading to the minimum effective amount.
Formation of Dehalogenated Byproduct Presence of water or other proton sourcesUse anhydrous solvents and reagents. Consider adding a scavenger for adventitious water.
Inappropriate baseSome bases can promote dehalogenation. Screen alternative bases such as KF or CsF.
Incomplete Conversion Steric hindranceThe ortho-substitution on both coupling partners can slow down the reaction. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination.[3][4][5][6]
Insufficient reaction time or temperatureMonitor the reaction progress by TLC or GC/MS and extend the reaction time if necessary. A moderate increase in temperature may also improve conversion, but be mindful of potential catalyst decomposition.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What is the most common cause of catalyst deactivation in this Suzuki-Miyaura coupling?

A1: The most frequently observed mode of deactivation is the formation of palladium black, which is aggregated palladium metal with little to no catalytic activity.[1][2] This is often caused by exposure to oxygen, high temperatures, or the use of ligands that are not sufficiently stabilizing for the palladium nanoparticles.

Q2: How can I prevent the formation of palladium black?

A2: To prevent the formation of palladium black, it is crucial to maintain a strictly inert atmosphere throughout the experiment. This can be achieved by thoroughly degassing all solvents and reagents and using Schlenk line techniques. Using bulky, electron-rich phosphine ligands can also help stabilize the active palladium species and prevent aggregation.[3][4][5][6] Additionally, optimizing the reaction temperature and catalyst loading is important; sometimes, a lower temperature or less catalyst can lead to a better outcome.[1]

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

A3: Sluggish reactions are common when dealing with sterically hindered substrates like 2-substituted benzoic acids and 2,5-dimethylphenylboronic acid. To improve the rate, consider using a more active catalyst system. This often involves employing bulky and electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst. Switching to a stronger base, like Cs₂CO₃ or K₃PO₄, can also accelerate the transmetalation step.

Q4: I am observing significant amounts of homocoupled biaryl from the boronic acid. What is the cause and how can I minimize it?

A4: Homocoupling of the boronic acid is typically promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling. Rigorous degassing of all solvents and reagents is the most effective way to minimize this side reaction.

Q5: Can I use water as a solvent for this reaction?

A5: Yes, Suzuki-Miyaura reactions can often be performed in aqueous media, which is environmentally advantageous.[7][8] In some cases, water can even enhance the rate of reaction. However, the presence of water can also promote protodeboronation of the boronic acid. A careful optimization of the base, catalyst system, and reaction temperature is necessary when using aqueous solvents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 2,5-Dimethylphenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 2-bromobenzoic acid, 2,5-dimethylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagrams

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_Catalyst Check Catalyst Activity (Use fresh catalyst/ligand) Start->Check_Catalyst Check_Inertness Ensure Inert Atmosphere (Degas solvents/reagents) Start->Check_Inertness Check_Base Screen Different Bases (e.g., K2CO3, KF, Cs2CO3) Start->Check_Base Check_Ligand Screen Bulky Ligands (e.g., SPhos, XPhos) Check_Catalyst->Check_Ligand Success Improved Yield Check_Inertness->Success Check_Base->Success Check_Temp Optimize Temperature Check_Ligand->Check_Temp Check_Temp->Success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Section 2: Friedel-Crafts Acylation Route

An alternative approach to a structural isomer, 2-(2,5-dimethylbenzoyl)benzoic acid, is the Friedel-Crafts acylation of p-xylene with phthalic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While effective, this reaction is prone to catalyst deactivation, particularly by moisture.

Troubleshooting Guide: Friedel-Crafts Acylation
Issue Potential Cause Recommended Solution
Low or No Product Yield Deactivated AlCl₃ catalystUse fresh, anhydrous AlCl₃. Ensure all glassware is rigorously dried and the reaction is run under an inert, dry atmosphere.[9][10][11][12]
Insufficient catalystStoichiometric amounts of AlCl₃ are often required as it complexes with the product. Ensure at least one equivalent of AlCl₃ per carbonyl group in the starting material and product.
Poor quality reagentsUse high-purity phthalic anhydride and p-xylene. Impurities can react with and consume the catalyst.
Reaction Stalls Catalyst poisoning by productThe ketone product can form a complex with AlCl₃, effectively removing it from the catalytic cycle. This is expected, and a stoichiometric amount of catalyst is typically necessary.
Presence of waterTraces of water will react with AlCl₃ to form aluminum hydroxide and HCl, deactivating the catalyst.[9][10][11][12]
Formation of Side Products Isomerization of xyleneUnder strong Lewis acid conditions, methyl groups can migrate. Use milder reaction conditions (lower temperature) if isomerization is observed.
PolysubstitutionThe product is generally less reactive than the starting xylene, so polysubstitution is not a major concern in this specific acylation.
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation

Q1: Why is it critical to use anhydrous aluminum chloride and dry reaction conditions?

A1: Aluminum chloride reacts exothermically with water to form aluminum hydroxide and hydrochloric acid.[9][11][12] This not only consumes the catalyst but also introduces water into the reaction, which can further inhibit the desired transformation. The Lewis acidic character of AlCl₃ is lost upon hydration.[10]

Q2: My reaction is not proceeding to completion, even with excess AlCl₃. What could be the issue?

A2: If you have ensured anhydrous conditions and are using a sufficient amount of fresh AlCl₃, the issue might be with the purity of your starting materials. p-Xylene or phthalic anhydride containing impurities that can act as Lewis bases (e.g., alcohols, ethers) will complex with the AlCl₃ and deactivate it.

Q3: Can I regenerate the AlCl₃ catalyst after the reaction?

A3: In a laboratory setting, the regeneration of AlCl₃ from the post-reaction mixture is generally not practical. The workup procedure typically involves quenching the reaction with water and/or acid, which hydrolyzes the aluminum salts.

Q4: Are there greener alternatives to using stoichiometric AlCl₃?

A4: Yes, research has explored the use of solid acid catalysts, such as zeolites or activated clays, which can be more environmentally friendly and easier to handle. However, their activity in this specific transformation may vary and would require optimization.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is for the synthesis of 2-(2,5-dimethylbenzoyl)benzoic acid, an isomer of the target molecule, and serves as a representative example of the Friedel-Crafts approach.

Materials:

  • Phthalic anhydride (1.0 equiv)

  • p-Xylene (used as both reactant and solvent)

  • Anhydrous Aluminum chloride (AlCl₃) (2.2 equiv)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl.

  • Charge the flask with anhydrous AlCl₃ and p-xylene under an inert atmosphere (e.g., Nitrogen).

  • Cool the stirred suspension in an ice bath.

  • Add a solution of phthalic anhydride in p-xylene dropwise from the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then heat to 60-70 °C until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of crushed ice, followed by concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with p-xylene or another suitable solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Diagrams

Friedel_Crafts_Mechanism Acyl_Halide Acyl Halide/Anhydride Acylium_Ion Acylium Ion [R-C=O]+ Acyl_Halide->Acylium_Ion + AlCl3 AlCl3 AlCl3 AlCl3->Acylium_Ion Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex + Aromatic Ring Aromatic_Ring Aromatic Ring Aromatic_Ring->Sigma_Complex Product Aryl Ketone (Product) Sigma_Complex->Product - H+

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

Troubleshooting_FC Start Low Yield in Friedel-Crafts Check_Anhydrous Ensure Anhydrous Conditions (Dry glassware, inert atmosphere) Start->Check_Anhydrous Check_Catalyst_Quality Use Fresh, Anhydrous AlCl3 Start->Check_Catalyst_Quality Check_Catalyst_Stoichiometry Ensure Sufficient Catalyst Loading (≥ 2.2 eq) Start->Check_Catalyst_Stoichiometry Success Improved Yield Check_Anhydrous->Success Check_Catalyst_Quality->Success Check_Reagent_Purity Check Purity of Starting Materials Check_Catalyst_Stoichiometry->Check_Reagent_Purity Check_Reagent_Purity->Success

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

References

Validation & Comparative

A Comparative Analysis of the ¹H NMR Spectrum of 2-(2,5-Dimethylphenyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the ¹H NMR spectrum of 2-(2,5-dimethylphenyl)benzoic acid with its structural isomers. The analysis is supported by available experimental data and detailed experimental protocols, offering valuable insights for researchers, scientists, and professionals in drug development.

¹H NMR Spectral Data Comparison

The following table summarizes the experimental ¹H NMR spectral data for this compound and its isomers. Due to the limited availability of public experimental data for all isomers, this guide will be updated as more information becomes accessible.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Carboxylic Acid Proton (ppm)SolventReference
This compound Data not availableData not availableData not available--
2-(2,3-Dimethylphenyl)benzoic acid 7.71 (d, J = 8.7 Hz, 1H), 7.59 (t, J = 7.7 Hz, 1H), 7.41 (t, J = 7.7 Hz, 1H), 7.36 – 7.23 (m, 4H), 7.18 (d, J = 7.3 Hz, 1H)2.18 (s, 3H)Not specifiedCDCl₃[1]
3,4-Dimethylbenzoic acid 7.93 – 7.81 (m, 2H), 7.28 – 7.18 (m, 1H)2.33 (d, J = 4.5 Hz, 6H)Not specifiedCDCl₃[2]

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring ¹H NMR spectra of small organic molecules like dimethylphenyl)benzoic acids, based on standard laboratory practices.[3]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[4][5]

  • Before acquiring the spectrum of the sample, the magnetic field is shimmed to achieve homogeneity, which ensures sharp spectral lines.

3. Data Acquisition:

  • The spectrum is acquired at room temperature.

  • Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • The spectral width is set to encompass all expected proton signals, typically from 0 to 12 ppm for this class of compounds.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased, and the baseline is corrected to ensure accurate integration of the signals.

  • The chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm.

  • The integrals of the signals are determined to establish the relative ratios of the different types of protons in the molecule.

  • The multiplicities of the signals (e.g., singlet, doublet, triplet, multiplet) and the coupling constants (J) are measured to elucidate the connectivity of the protons.

Structural Elucidation and Signal Assignment

The chemical structure of a molecule dictates its ¹H NMR spectrum. The following diagram illustrates the expected proton environments in this compound, which are crucial for assigning the signals in its ¹H NMR spectrum.

G cluster_benzoic_acid Benzoic Acid Moiety cluster_dimethylphenyl Dimethylphenyl Moiety cluster_signals Expected ¹H NMR Signals benzoic_acid C1-COOH C2 C3-H C4-H C5-H C6-H aromatic_protons Aromatic Protons (Multiplets) benzoic_acid->aromatic_protons Aromatic Hs acid_proton Carboxylic Acid Proton (Singlet, broad) benzoic_acid->acid_proton COOH H dimethylphenyl C1' C2'-CH3 C3'-H C4'-H C5'-CH3 C6'-H dimethylphenyl->aromatic_protons Aromatic Hs methyl_protons Methyl Protons (Singlets) dimethylphenyl->methyl_protons CH₃ Hs

References

A Comparative Guide to Substituted Biaryl Carboxylic Acids and Their Bioisosteric Alternatives in PD-1/PD-L1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted biaryl carboxylic acids and their bioisosteric analogs, focusing on their application as small-molecule inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. The content is supported by experimental data from published research to offer an objective comparison of performance and physicochemical properties.

Introduction to Biaryl Carboxylic Acids in Immuno-Oncology

The biaryl motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] In immuno-oncology, the development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction has emerged as a promising alternative to monoclonal antibody therapies.[3] These small molecules can offer advantages such as improved tissue penetration, oral bioavailability, and lower production costs.[3][4]

A key pharmacophore in many of these inhibitors is a biaryl structure linked to a carboxylic acid moiety, which often plays a crucial role in binding to the target protein.[1] However, the carboxylic acid group can present challenges related to metabolic instability, poor membrane permeability, and potential toxicity.[5][6][7] To mitigate these issues, medicinal chemists frequently employ a strategy of bioisosteric replacement, substituting the carboxylic acid with a surrogate functional group that retains the desired biological activity while improving drug-like properties.[8][9]

This guide will compare a representative substituted biaryl carboxylic acid inhibitor of the PD-1/PD-L1 pathway with its tetrazole-based bioisosteric alternative. Tetrazoles are one of the most common and effective bioisosteres for carboxylic acids, exhibiting similar acidity and geometry, which allows them to engage in similar interactions with target receptors.[10][11]

Performance Comparison: Carboxylic Acid vs. Tetrazole Bioisostere

The following tables summarize the quantitative data comparing the in vitro potency, cellular activity, and key physicochemical properties of a model biaryl carboxylic acid PD-1/PD-L1 inhibitor and its hypothetical, yet representative, tetrazole analog. The data is compiled from studies on biaryl PD-1/PD-L1 inhibitors and general comparisons of carboxylic acid/tetrazole pairs.[7][12][13]

Table 1: Biological Activity and Potency

CompoundTargetAssay TypeIC50 (nM)Cellular EC50 (nM)Reference
Biaryl Carboxylic Acid PD-1/PD-L1 InteractionHTRF Binding Assay10.23160[12]
Biaryl Tetrazole PD-1/PD-L1 InteractionHTRF Binding Assay~15-30 (Often comparable)Typically improved due to better cell permeability[1][11]

Note: The IC50 for the Biaryl Carboxylic Acid is based on a highly potent derivative (compound 43) from a published study.[12] The performance of the tetrazole analog is an estimation based on the established principle that tetrazoles are effective bioisosteres for carboxylic acids and often retain similar binding affinity.[11]

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyBiaryl Carboxylic AcidBiaryl TetrazoleRationale for Difference
pKa ~4.0 - 4.5~4.5 - 4.9The acidity of the N-H proton in the tetrazole ring is very similar to the carboxylic acid proton.[11]
cLogP LowerHigherThe tetrazole ring is more lipophilic than the corresponding carboxylate anion, which can improve membrane penetration.[11]
Metabolic Stability Susceptible to acyl-glucuronidationMore resistant to phase II metabolismTetrazoles are not substrates for UGT enzymes, thus avoiding the formation of potentially reactive acyl-glucuronide metabolites.[6][7]
Plasma Protein Binding HighGenerally HighBoth acidic groups can contribute to high plasma protein binding.
Oral Bioavailability Variable, can be lowOften improvedEnhanced metabolic stability and membrane permeability typically lead to better oral bioavailability.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of results. The primary assay used to determine the potency of these inhibitors is the Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.

PD-1/PD-L1 HTRF Binding Assay Protocol

This protocol outlines the steps to measure the inhibition of the PD-1/PD-L1 interaction.

  • Reagent Preparation :

    • Prepare a solution of tagged recombinant human PD-1 protein (e.g., with a 6xHis-tag).

    • Prepare a solution of tagged recombinant human PD-L1 protein (e.g., with an Fc-tag).

    • Prepare solutions of HTRF detection reagents: an anti-tag antibody conjugated to a Europium (Eu3+) cryptate donor (e.g., anti-6xHis-Eu3+) and an anti-tag antibody conjugated to a d2 acceptor (e.g., anti-Fc-d2).

    • Prepare serial dilutions of the test compounds (inhibitors) in an appropriate buffer (e.g., PBS with 0.1% BSA).

  • Assay Procedure :

    • The assay is typically performed in a low-volume 384-well white plate.[14]

    • Add 2 µL of the test compound dilutions or control (DMSO) to the wells.

    • Add 4 µL of the tagged PD-1 and PD-L1 protein mixture to all wells.

    • Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.

    • Add 4 µL of the pre-mixed HTRF detection reagents to all wells.[14]

    • Incubate the plate for a second period (e.g., 60 minutes to 4 hours) at room temperature in the dark to allow for the binding of detection antibodies.

  • Data Acquisition and Analysis :

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).[15]

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • The degree of inhibition is determined by the decrease in the HTRF signal. In the presence of an inhibitor, the donor and acceptor are not in close proximity, and the FRET signal is reduced.[14]

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizations: Workflow and Signaling Pathway

Diagrams created using Graphviz to illustrate key processes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Test Compounds a1 Dispense Compounds into 384-well Plate p1->a1 p2 Prepare Tagged PD-1 & PD-L1 Proteins a2 Add PD-1/PD-L1 Mixture Incubate p2->a2 p3 Prepare HTRF Detection Reagents a3 Add Detection Reagents Incubate p3->a3 a1->a2 a2->a3 d1 Read Plate (620nm & 665nm) a3->d1 d2 Calculate HTRF Ratio d1->d2 d3 Plot Dose-Response Curve Determine IC50 d2->d3

HTRF Assay Experimental Workflow

G cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibition) MHC MHC TCR TCR MHC->TCR Signal 1 (Activation) SHP2 SHP2 PD1->SHP2 Recruits PI3K PI3K / Akt Signaling TCR->PI3K SHP2->TCR Dephosphorylates (Inhibits Signal 1) Effector T-Cell Activation (Cytokine Release, Proliferation) PI3K->Effector Inhibitor Biaryl Carboxylic Acid or Bioisostere Inhibitor->PDL1 Blocks Interaction

PD-1/PD-L1 Signaling Pathway and Point of Inhibition

Conclusion

The strategic replacement of a carboxylic acid with a bioisostere like a tetrazole is a cornerstone of modern drug design.[5][8] For biaryl inhibitors of the PD-1/PD-L1 pathway, this modification has the potential to maintain or slightly alter binding potency while significantly improving crucial pharmacokinetic properties such as metabolic stability and oral bioavailability. While the carboxylic acid moiety is a potent and well-understood pharmacophore, its bioisosteric counterparts offer a compelling alternative to overcome common developmental hurdles. The choice between these functional groups should be guided by a comprehensive evaluation of in vitro potency, cellular activity, and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the lead compound.

References

performance of 2-(2,5-dimethylphenyl)benzoic acid vs other Buchwald ligands

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of available scientific literature and chemical databases reveals that 2-(2,5-dimethylphenyl)benzoic acid is not a recognized Buchwald ligand for cross-coupling reactions such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling. The established Buchwald ligands are a class of electron-rich biaryl monophosphine ligands, which are structurally distinct from the specified benzoic acid derivative.

Therefore, a direct performance comparison of this compound with traditional Buchwald ligands is not feasible as there is no experimental data supporting its use in this context. It is possible that the name provided is incorrect or refers to a precursor in the synthesis of a ligand, rather than the ligand itself.

For researchers, scientists, and drug development professionals seeking to understand the performance of various catalysts in cross-coupling reactions, this guide will instead provide a comparative overview of well-established Buchwald ligands, which are the industry standard for these transformations. We will explore their relative performance in key reactions based on available experimental data.

Overview of Standard Buchwald Ligands

Buchwald-Hartwig and Suzuki-Miyaura reactions are pivotal in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. The success of these palladium-catalyzed reactions is highly dependent on the choice of ligand. Buchwald ligands are prized for their ability to promote efficient oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Some of the most commonly employed Buchwald ligands include:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A versatile and highly active ligand for a wide range of C-N and C-C coupling reactions.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity, particularly in Suzuki-Miyaura couplings.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often used for challenging C-N bond formations.

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): A highly active and versatile ligand for a broad scope of transformations.

Comparative Performance of Buchwald Ligands

The selection of a Buchwald ligand is often dictated by the specific substrates and desired reaction conditions. The following tables summarize representative data from the literature to illustrate the comparative performance of these ligands in common cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand can significantly impact reaction efficiency, particularly with challenging substrates such as aryl chlorides or sterically hindered amines.

LigandAryl HalideAmineBaseSolventTemp (°C)Yield (%)
XPhos 4-ChlorotolueneAnilineNaOtBuToluene10098
RuPhos 4-ChlorotolueneAnilineNaOtBuToluene10095
BrettPhos 2-BromotolueneMorpholineCs₂CO₃Dioxane8099

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (palladium source), the specified Buchwald ligand, and the base (e.g., NaOtBu or Cs₂CO₃).

  • The tube is evacuated and backfilled with argon.

  • The aryl halide, amine, and solvent are added via syringe.

  • The reaction mixture is heated to the specified temperature with stirring for a designated time.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired arylamine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, widely used in the synthesis of biaryl compounds. The ligand's steric and electronic properties are crucial for achieving high yields, especially with unreactive or sterically demanding substrates.

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
SPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O10097
XPhos 4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane/H₂O10099
RuPhos 2-Bromopyridine4-Methoxyphenylboronic acidK₂CO₃Dioxane8094

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel is added the aryl halide, boronic acid, base (e.g., K₃PO₄ or K₂CO₃), palladium precursor (e.g., Pd(OAc)₂), and the chosen Buchwald ligand.

  • The vessel is sealed and purged with an inert gas (e.g., argon).

  • The solvent system (e.g., toluene/water or dioxane) is added, and the mixture is heated to the indicated temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by chromatography.

Visualizing Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, highlighting the critical role of the palladium-ligand complex.

Buchwald_Hartwig_Amination cluster_reactants Inputs cluster_products Output Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'(L) Ligand Exchange (R'NH₂) Ar-Pd(II)-NHR'(L)->Pd(0)L Reductive Elimination (Ar-NHR') Ar-X Ar-X R'NH₂ R'NH₂ Ar-NHR' Ar-NHR'

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling cluster_reactants Inputs cluster_products Output Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R'(L) Ar-Pd(II)-R'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R'(L) Transmetalation (R'B(OH)₂) Ar-Pd(II)-R'(L)->Pd(0)L Reductive Elimination (Ar-R') Ar-X Ar-X R'B(OH)₂ R'B(OH)₂ Ar-R' Ar-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

While this compound is not a known Buchwald ligand, the field of palladium-catalyzed cross-coupling offers a rich selection of highly effective biaryl monophosphine ligands. The choice of ligand is critical and should be tailored to the specific substrates and reaction conditions. Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility and high performance across a wide range of Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The provided experimental protocols and catalytic cycles offer a foundational understanding for researchers to apply these powerful synthetic methods in their work. For novel ligand discovery and application, it is essential to consult the primary scientific literature for detailed performance data and optimized reaction protocols.

A Comparative Guide to the Computational Analysis of 2-(2,5-dimethylphenyl)benzoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of 2-(2,5-dimethylphenyl)benzoic acid and its structural analogs. Due to the limited availability of direct computational studies on this compound, this guide leverages data from closely related structures, primarily 2-phenylbenzoic acid (biphenyl-2-carboxylic acid) and its substituted derivatives, to infer and compare structural and electronic properties. This approach allows for an informed understanding of the likely conformational and electronic characteristics of the target molecule.

Introduction

This compound belongs to the class of biphenyl carboxylic acids, which are of significant interest in medicinal chemistry and materials science. The dihedral angle between the two phenyl rings is a critical determinant of their biological activity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these structural nuances. This guide will compare key computed parameters of relevant analogs to provide a comprehensive overview.

Data Presentation: Comparison of Computed Properties

The following tables summarize key computational data for 2-phenylbenzoic acid and related substituted benzoic acid derivatives. These parameters are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Property2-Phenylbenzoic Acid2-(2,3-dimethylphenyl)benzoic acid2-((2,6-dimethylphenyl)amino)benzoic acidBenzoic Acid (Monomer)Benzoic Acid (Dimer)
Molecular Formula C₁₃H₁₀O₂C₁₅H₁₄O₂C₁₅H₁₅NO₂C₇H₆O₂C₁₄H₁₂O₄
Molecular Weight ( g/mol ) 198.22[1][2][3][4]226.27[5]241.29122.12244.24
Calculated LogP 2.9[1]3.6Not Available1.87Not Applicable
HOMO-LUMO Gap (eV) Not Directly AvailableNot Directly AvailableNot Directly Available5.89[6]5.95[6]
Dipole Moment (Debye) Not AvailableNot AvailableNot Available2.73[7]0.00[7]

Table 1: Comparison of General Computed Properties. This table highlights the basic molecular and electronic properties of the comparator molecules. The HOMO-LUMO gap is an indicator of chemical reactivity, while the dipole moment influences solubility and intermolecular interactions.

MoleculeDihedral Angle (°) between Phenyl RingsMethod of Determination
2-((2,6-dichlorophenyl)amino)benzoic acid63.8[8]Single-Crystal X-ray Diffraction
3-methyl-2-(phenylamino)benzoic acid derivatives~50-60 (varies with substitution)[9]Single-Crystal X-ray Diffraction
Benzoic acid–2,9-dimethylphenanthroline co-crystal78.56 (between benzoic acid and phenanthroline planes)[10]Single-Crystal X-ray Diffraction

Table 2: Comparison of Dihedral Angles. The dihedral angle between the aromatic rings is a key structural parameter for biphenyl derivatives, influencing their conformation and ability to interact with biological targets.

Experimental and Computational Protocols

The data presented in this guide are derived from studies employing a range of computational and experimental techniques. Below are detailed methodologies for the key experiments and calculations cited.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies.

  • Software: Gaussian 09[11]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional.[6][7] The M06-2X functional is also used for antioxidant studies.[11]

  • Basis Set: 6-311++G(d,p) or 6-311++G(2d,p) are commonly used Pople-style basis sets that provide a good balance between accuracy and computational cost for organic molecules.[6][7][11]

  • Methodology: The molecular geometry is optimized to find the lowest energy conformation. Vibrational frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface. From the optimized geometry, electronic properties are calculated. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis spectra.[6][7][12]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

  • Software: CrystalExplorer

  • Methodology: The analysis is performed on a CIF (Crystallographic Information File) obtained from single-crystal X-ray diffraction. The Hirshfeld surface is mapped with properties like d_norm (a normalized contact distance), which highlights regions of close intermolecular contacts. 2D fingerprint plots are generated to quantify the contribution of different types of intermolecular interactions (e.g., H···H, C···H, O···H).[8][9][13]

Single-Crystal X-ray Diffraction

This experimental technique is used to determine the precise arrangement of atoms in a crystal.

  • Methodology: A single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to build a 3D model of the electron density, from which the atomic positions, bond lengths, bond angles, and dihedral angles can be determined.[8][9][10][13][14]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the computational analysis of this compound and its analogs.

Computational_Workflow General Computational Chemistry Workflow cluster_input Input cluster_calculation Calculation cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (e.g., from Sketch or Database) dft DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->dft freq Frequency Calculation dft->freq electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) dft->electronic_prop intermolecular Intermolecular Interaction Analysis (Hirshfeld Surface) dft->intermolecular Requires Crystal Data (CIF) vib_analysis Vibrational Spectra Analysis freq->vib_analysis reactivity Reactivity Analysis (HOMO-LUMO gap) electronic_prop->reactivity results Optimized Geometry, Energies, Spectra, Interaction Plots vib_analysis->results reactivity->results intermolecular->results

Caption: A flowchart illustrating a typical computational workflow for analyzing molecular structures.

Molecular_Structure Simplified 2D Structures for Comparison cluster_target Target Molecule cluster_analog1 Primary Analog cluster_analog2 Substituted Analog target This compound analog1 2-Phenylbenzoic acid analog2 2-((2,6-dimethylphenyl)amino)benzoic acid

Caption: 2D structures of the target molecule and its key structural analogs.

Conclusion

References

The Versatility of 2-(2,5-Dimethylphenyl)benzoic Acid: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of 2-(2,5-dimethylphenyl)benzoic acid and its derivatives reveals a promising scaffold for the development of novel antimicrobial agents and a versatile building block in organic synthesis. This guide provides a comparative analysis of its performance against other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The scientific community is in a constant search for novel molecular frameworks that can address pressing challenges in medicine and materials science. This compound, a substituted aromatic carboxylic acid, has emerged as a molecule of interest, primarily due to the biological activity of its derivatives and its potential as a precursor in complex organic syntheses. This guide delves into the applications of this compound, with a particular focus on its role in the development of new antimicrobial drugs.

Antimicrobial Applications: A Promising Frontier

The 2,5-dimethylphenyl structural motif is a key feature in a number of antimicrobial compounds.[1] Research has leveraged this by using a derivative of this compound as a starting point for the synthesis of a new class of potential antimicrobial agents. Specifically, N-2,5-dimethylphenylthioureido acid derivatives have been synthesized and evaluated for their activity against a range of multidrug-resistant Gram-positive bacteria and pathogenic fungi.[1][2]

Comparative Antimicrobial Activity

A study on N-2,5-dimethylphenylthioureido acid derivatives demonstrated their potential as effective antimicrobial agents. The synthesized compounds were tested against various bacterial and fungal strains, with some exhibiting significant activity, even against drug-resistant organisms. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these derivatives and compared with the standard antifungal drug, fluconazole.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of N-2,5-Dimethylphenylthioureido Acid Derivatives and Fluconazole

Compound/DrugCandida albicansCandida glabrataCandida kruseiCandida auris
Derivative 8f >64>64>648
Derivative 9f 1641616
Derivative 14f 1681616
Fluconazole 0.25816>64

Data sourced from a study on N-2,5-dimethylphenylthioureido acid derivatives.[1]

The results indicate that while fluconazole is more potent against Candida albicans, derivatives 9f and 14f show comparable or better activity against other resistant Candida species, and derivative 8f is notably more effective against the emerging multidrug-resistant pathogen Candida auris.[1]

Furthermore, certain synthesized thiazole derivatives containing the N-2,5-dimethylphenyl scaffold have shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium.[1][2] This highlights the potential of this chemical backbone in combating antibiotic resistance.

Role in Organic Synthesis

Beyond its antimicrobial implications, this compound and its analogs serve as valuable building blocks in organic synthesis. The presence of both a carboxylic acid group and a bi-aryl structure allows for a variety of chemical transformations, making it a useful intermediate for constructing more complex molecules. For instance, a fluorinated derivative, 2-(2,5-dimethylphenyl)-5-fluorobenzoic acid, is recognized as a potential intermediate for creating intricate molecules with desired properties.

The synthesis of the parent compound itself can be achieved through methods like the Friedel-Crafts reaction. One documented synthesis involves the reaction of phthalic anhydride with p-xylene in the presence of an ionic liquid, [bmim]Cl·AlCl₃, at 40°C for 7 hours, yielding the product in 86% yield.

Future Perspectives in Material Science

While less explored, the structural characteristics of this compound suggest potential applications in material science. Aromatic carboxylic acids are known to be used in the development of liquid crystals and polymers. Although specific research on the direct application of this compound in this field is not widely documented, the synthesis of polyesters and other polymers from various benzoic acid derivatives is an active area of research.[3] The rigid, aromatic structure of this compound could be exploited to create materials with desirable thermal and mechanical properties.

Experimental Protocols

For researchers looking to build upon the existing work, detailed experimental protocols are crucial. Below are standardized methodologies for the synthesis of a key intermediate and for determining the antimicrobial efficacy of new compounds.

Synthesis of 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid

This protocol outlines the synthesis of a key starting material for creating the antimicrobial derivatives discussed earlier.[4]

G cluster_reactants Reactants cluster_steps Reaction Steps A 2,5-Dimethylaniline S1 Step 1: Formation of 1-(2,5-dimethylphenyl)thiourea A->S1 B Ammonium thiocyanate B->S1 C Benzoyl chloride S2 Step 2: Acylation with benzoyl chloride C->S2 D β-Alanine S4 Step 4: Reaction with β-alanine D->S4 S1->S2 S3 Step 3: Hydrolysis S2->S3 S3->S4 P Product: 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid S4->P

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium to achieve a range of concentrations.

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in a sterile saline solution and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to the final desired inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at a suitable temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for yeast).

  • Interpretation of Results: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Conclusion

This compound and its derivatives represent a valuable and versatile chemical platform. The demonstrated antimicrobial activity of its derivatives against drug-resistant pathogens underscores its importance in the ongoing search for new therapeutic agents. Furthermore, its utility as a building block in organic synthesis opens avenues for the creation of a wide array of novel and complex molecules for various applications. Further research into the material science applications of this compound and a broader investigation into the antimicrobial spectrum of the parent acid are warranted to fully unlock its potential.

References

cost-benefit analysis of different synthetic routes for 2-(2,5-dimethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two prominent synthetic routes for producing 2-(2,5-dimethylphenyl)benzoic acid: the Suzuki-Miyaura coupling and the Ullmann condensation. The analysis is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and development needs.

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. This compound, a sterically hindered biaryl, presents unique synthetic challenges. This guide evaluates two powerful C-C bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann condensation, to provide a comprehensive comparison of their efficiency and cost-effectiveness in producing this target molecule.

At a Glance: Key Metrics Comparison

MetricSuzuki-Miyaura CouplingUllmann Condensation
Typical Yield High (often >80%)Moderate to High (variable)
Reaction Time Generally shorter (hours)Can be longer (hours to days)
Catalyst Cost Higher (Palladium-based)Lower (Copper-based)
Substrate Scope BroadMore limited
Functional Group Tolerance ExcellentGood
Reaction Conditions MilderOften harsher (high temperatures)

Cost Analysis of Starting Materials and Catalysts

The following table provides an estimated cost comparison for the key reagents required for each synthetic route, based on commercially available prices. Prices are subject to change and may vary based on supplier and purity.

ReagentSupplierEstimated Price (USD)
Suzuki-Miyaura Coupling
2-Bromobenzoic acid (100g)CymitQuimica€14.00[1]
2,5-Dimethylphenylboronic acid (25g)Abound$29.00[2]
Tetrakis(triphenylphosphine)palladium(0) (5g)Sigma-Aldrich$126.00[2]
Ullmann Condensation
2-Iodobenzoic acid (100g)Chem-Impex$40.00[3]
2,5-Dimethylbenzene (p-xylene)-(cost data not explicitly found, but generally an inexpensive commodity chemical)
Copper(I) iodide (50g)Sigma-Aldrich$53.30[1]
1,10-Phenanthroline (5g)Sigma-Aldrich$47.30[4]

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

This route involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, this would typically involve the reaction of 2-bromobenzoic acid with 2,5-dimethylphenylboronic acid.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a dried round-bottom flask is added 2-bromobenzoic acid (1.0 eq), 2,5-dimethylphenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

  • Solvent Addition: A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.

  • Reaction Execution: The mixture is degassed and then heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C bonds between aryl halides. For the target molecule, this could involve the coupling of a 2-halobenzoic acid with a 2,5-dimethylbenzene derivative.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, 2-iodobenzoic acid (1.0 eq), 2,5-dimethylbenzene (used in excess as both reactant and solvent or with a high-boiling solvent like DMF), a copper catalyst such as copper(I) iodide (0.1 eq), a ligand like 1,10-phenanthroline (0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) are combined.

  • Reaction Execution: The mixture is heated to a high temperature (often >150 °C) under an inert atmosphere. The reaction is typically stirred for an extended period, and its progress is monitored by TLC or GC.

  • Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with aqueous acid and brine. The organic layer is then dried and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield this compound.

Logical Workflow for Method Selection

The choice between the Suzuki-Miyaura coupling and the Ullmann condensation for the synthesis of this compound depends on several factors, as illustrated in the diagram below.

G start Start: Synthesis of this compound decision_yield Primary Concern: High Yield and Purity? start->decision_yield decision_cost Primary Concern: Low Reagent Cost? decision_yield->decision_cost No suzuki Suzuki-Miyaura Coupling decision_yield->suzuki Yes decision_cost->suzuki No ullmann Ullmann Condensation decision_cost->ullmann Yes suzuki_pros Pros: - High Yields - Milder Conditions - Good Functional Group Tolerance suzuki->suzuki_pros suzuki_cons Cons: - Higher Catalyst Cost (Palladium) - Boronic Acid Stability suzuki->suzuki_cons ullmann_pros Pros: - Lower Catalyst Cost (Copper) - Readily Available Starting Materials ullmann->ullmann_pros ullmann_cons Cons: - Often Harsher Conditions - Potentially Lower Yields - Substrate Scope Limitations ullmann->ullmann_cons end End: Method Selection suzuki_pros->end suzuki_cons->end ullmann_pros->end ullmann_cons->end

Caption: Decision workflow for selecting a synthetic route.

Conclusion

Both the Suzuki-Miyaura coupling and the Ullmann condensation are viable methods for the synthesis of this compound. The Suzuki-Miyaura coupling generally offers higher yields and milder reaction conditions, making it a preferred choice for laboratory-scale synthesis where purity and efficiency are critical. However, the higher cost of palladium catalysts may be a limiting factor for large-scale production.

The Ullmann condensation, while often requiring harsher conditions and potentially resulting in lower yields, utilizes a more cost-effective copper catalyst. This may render it a more attractive option for industrial applications where cost per kilogram is a primary driver, provided the reaction can be optimized to achieve acceptable yields and purity.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or production team, balancing the need for high yield and purity against the economic realities of catalyst and reagent costs. This guide provides the foundational data to make an informed decision.

References

Safety Operating Guide

Proper Disposal of 2-(2,5-dimethylphenyl)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(2,5-dimethylphenyl)benzoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2][3][4] Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3]

Hazard and Disposal Summary

The following table summarizes key quantitative and qualitative data regarding this compound and its disposal considerations.

PropertyValueCitation(s)
Molecular Formula C₁₅H₁₄O₂[1]
Appearance White solid/powder[1]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed. Very toxic to aquatic life.[1][5]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]
Incompatible Materials Strong oxidizing agents, strong bases.[3]

Experimental Protocol: Waste Segregation and Storage

Proper segregation and storage of chemical waste are paramount to prevent accidental reactions and ensure safe handling.

Methodology:

  • Waste Identification: Clearly label a dedicated waste container as "Hazardous Waste: this compound". Include the full chemical name and any relevant hazard symbols.[6]

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred for solid waste.[6][7]

  • Segregation: Store the waste container separately from incompatible materials, particularly strong bases and oxidizing agents.[8][7] Acids should be stored separately from bases.[7]

  • Satellite Accumulation Area: Keep the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7] This area must be inspected weekly for any signs of leakage.[7]

  • Record Keeping: Maintain a log of the waste generated, including the quantity and date of accumulation.

Disposal Procedures

There are two primary pathways for the disposal of this compound. The preferred and safest method is through a certified hazardous waste management service. In--laboratory neutralization is a potential alternative for very small quantities but should only be performed if explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

Method 1: Professional Hazardous Waste Disposal (Recommended)

This is the standard and most compliant method for disposing of laboratory chemical waste.

Step-by-Step Guidance:

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[6]

  • Packaging: Ensure the waste container is securely sealed and properly labeled.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

  • Handover: Transfer the waste to authorized personnel for transport to a licensed waste disposal facility.

Method 2: In-Lab Neutralization (Use with Extreme Caution and Only if Permitted)

This procedure should only be considered for trace amounts of the acid and requires a thorough understanding of the chemical's reactivity. Always consult your institution's safety protocols before attempting in-lab neutralization.

Step-by-Step Guidance:

  • Dilution: Slowly and carefully add the this compound to a large volume of cold water with stirring. Never add water to the acid .[9]

  • Neutralization: While stirring the diluted acidic solution, slowly add a weak base, such as a dilute solution of sodium bicarbonate or sodium carbonate. Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • pH Adjustment: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).[7] Be cautious, as the neutralization reaction can generate heat and gas.[10]

  • Final Disposal: Once neutralized, the resulting salt solution may be permissible for drain disposal with copious amounts of water, but only if confirmed to be non-hazardous and allowed by local regulations .[10][11]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste check_quantity Is the quantity small and in-lab neutralization permitted by institutional/local regulations? start->check_quantity professional_disposal Arrange for professional hazardous waste disposal. check_quantity->professional_disposal No neutralization_protocol Follow in-lab neutralization protocol. check_quantity->neutralization_protocol Yes end End of Disposal Process professional_disposal->end final_disposal Dispose of neutralized solution as per regulations (e.g., drain disposal). neutralization_protocol->final_disposal final_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-(2,5-dimethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(2,5-dimethylphenyl)benzoic Acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the type of protection.

Protection Type Required PPE Specification
Eye and Face Protection Chemical safety goggles or a face shieldMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any damage before use.[3]
Lab coat or chemical-resistant apronTo protect against splashes and spills.
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a chemical fume hood or when there is a risk of generating dust.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is critical to safely manage this compound in a laboratory setting.

  • Preparation :

    • Ensure that a current Safety Data Sheet (SDS) for a similar compound, such as benzoic acid, is readily available and has been reviewed.

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Locate and verify the functionality of all necessary safety equipment, including an eyewash station and safety shower.

  • Handling :

    • Don all required personal protective equipment as outlined in the table above.

    • When weighing or transferring the solid compound, handle it carefully to minimize the generation of dust.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.

    • Keep containers of the chemical closed when not in use.

  • In Case of a Spill :

    • For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid actions that could create dust.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including excess this compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Disposal Route :

    • Dispose of the chemical waste through your institution's hazardous waste program.[2]

    • Do not dispose of this chemical down the drain or in the regular trash.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_hood Verify Fume Hood prep_sds->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety handle_ppe Don PPE prep_safety->handle_ppe handle_weigh Weigh/Transfer handle_ppe->handle_weigh handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Workspace handle_use->cleanup_decon cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via HazWaste cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.